4-Methylaminobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWSYQQIAQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629216 | |
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24732-10-3 | |
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((Methylamino)methyl)aniline (CAS: 38020-69-8) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((Methylamino)methyl)aniline, a versatile building block in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, and critical applications in the landscape of drug discovery and development.
Core Chemical Identity and Physicochemical Profile
4-((Methylamino)methyl)aniline, also known by its synonym 4-amino-N-methylbenzylamine, is a substituted aniline derivative. Its unique structure, featuring a primary aromatic amine and a secondary benzylic amine, makes it a valuable intermediate for introducing specific pharmacophoric elements into drug candidates.
Chemical Identifiers:
-
Systematic Name: 4-((Methylamino)methyl)aniline
-
CAS Number: 38020-69-8
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.19 g/mol
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Physical Form | Liquid | |
| Melting Point | 177-182 °C | |
| Boiling Point | 110 °C at 0.15 mmHg | |
| Flash Point | 116.4 ± 24.0 °C |
Strategic Synthesis of 4-((Methylamino)methyl)aniline
The synthesis of 4-((Methylamino)methyl)aniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic strategy, adapted from established methodologies for similar compounds, involves the reductive amination of a suitable benzaldehyde derivative, followed by the reduction of a nitro group.
A plausible and efficient synthesis route is outlined below. This process leverages commercially available starting materials and employs robust chemical transformations.
Synthesis of 4-((Methylamino)methyl)aniline
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-N-methylbenzylamine (Intermediate)
-
Imine Formation: To a solution of 4-nitrobenzaldehyde in a suitable solvent such as methanol, an equimolar amount of methylamine (as a solution in a solvent like ethanol or THF) is added. The reaction mixture is stirred at room temperature. The formation of the imine intermediate, N-methyl-1-(4-nitrophenyl)methanimine, can be monitored by techniques like TLC or GC-MS. The causality behind this initial step is the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine.
-
Reduction of the Imine: Without isolating the imine, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture. The temperature should be maintained, typically between 0-25°C, to control the reaction rate and prevent side reactions. The choice of NaBH₄ is strategic due to its selectivity for reducing the imine in the presence of the nitro group. The reaction is stirred until the reduction is complete.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 4-nitro-N-methylbenzylamine.
Step 2: Synthesis of 4-((Methylamino)methyl)aniline (Final Product)
-
Nitro Group Reduction: The intermediate, 4-nitro-N-methylbenzylamine, is dissolved in a suitable solvent. A common and effective method for the reduction of an aromatic nitro group is catalytic hydrogenation. The intermediate is subjected to a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C). Alternatively, metal-acid systems like iron powder in the presence of hydrochloric acid can be employed. The choice of catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
-
Reaction Monitoring and Completion: The progress of the reduction is monitored until the starting material is fully consumed.
-
Final Isolation and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product can be purified by a suitable method, such as column chromatography or distillation under reduced pressure, to afford pure 4-((Methylamino)methyl)aniline.
Applications in Drug Discovery and Development
4-((Methylamino)methyl)aniline serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for its incorporation into complex molecular scaffolds, making it a valuable asset for medicinal chemists.
Role as a Key Intermediate
This compound is an important intermediate in the synthesis of high-grade acid dyes and pharmaceuticals.[1] The presence of both a nucleophilic primary aromatic amine and a secondary amine allows for sequential and selective functionalization. This dual reactivity is highly desirable in the construction of diverse chemical libraries for high-throughput screening.
Incorporation into Pharmaceutical Scaffolds
The anilino-methylamine moiety is a feature in several classes of therapeutic agents. While specific drug examples containing this exact fragment are not readily found in top-selling pharmaceuticals, its structural motifs are present in various developmental and patented compounds. For instance, aniline derivatives are foundational to many kinase inhibitors, and the methylaminobenzyl group can be used to introduce specific binding interactions or to modulate the physicochemical properties of a lead compound. A patent for a pharmaceutical composition mentions the use of a related N-methyl-amino-anilino moiety in a 2-indolinone derivative, highlighting the relevance of this structural class in drug design.[2][3]
The primary amino group can be readily transformed into a wide array of functional groups, such as amides, sulfonamides, or used in cyclization reactions to form heterocyclic systems. The secondary amine provides a point for further substitution to fine-tune the molecule's properties, such as solubility, lipophilicity, and metabolic stability.
Potential Applications in Medicinal Chemistry
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-((Methylamino)methyl)aniline.
Hazard Identification:
-
GHS Pictograms: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
4-((Methylamino)methyl)aniline is a chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure and dual functionality provide a valuable platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this compound in their research endeavors.
References
-
PubChem. (n.d.). 4-Amino-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng Chemical. Retrieved from [Link]
- Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
-
ChemBK. (n.d.). 4-Methylaniline. Retrieved from [Link]
-
Yufeng. (n.d.). Methylaniline Chemical Properties,Uses,Production. Yufeng Chemical. Retrieved from [Link]
-
PubChem. (n.d.). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2. National Center for Biotechnology Information. Retrieved from [Link]
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng Chemical. Retrieved from [Link]
- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
European Patent Office. (2018, September 12). EP 2784056 B1 - METHOD FOR THE SELECTIVE PRODUCTION OF N-METHYL-PARA-ANISIDINE. Retrieved from [Link]
-
Sdfine. (n.d.). n-methylaniline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methylbenzylidene-4-methylaniline (CAS 16979-20-7). Retrieved from [Link]
Sources
- 1. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]
- 2. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Solubility of 4-Methylaminobenzylamine in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-methylaminobenzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a deep understanding of its behavior in various organic media. This document moves beyond a simple data table to explain the underlying physicochemical principles that govern its solubility, offering both predictive insights and a robust experimental framework for empirical determination.
Executive Summary: The Practical Importance of Solubility
4-Methylaminobenzylamine is a versatile bifunctional molecule, featuring both a primary and a secondary amine, as well as an aromatic ring. Its utility in organic synthesis, particularly in the development of pharmaceutical intermediates and novel chemical entities, is significant. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification strategies, and ultimately, its formulation. An understanding of its solubility profile allows for the rational selection of solvents, which can lead to optimized reaction kinetics, improved yield and purity, and more effective downstream processing. This guide provides the theoretical foundation and practical methodology to empower researchers in making informed decisions regarding solvent choice.
Deconstructing the Molecule: A Physicochemical Approach to Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of 4-methylaminobenzylamine, we must first analyze its structural features.
Molecular Structure:
-
Polarity: The presence of two amine groups (one primary, one secondary) introduces significant polarity to the molecule due to the electronegativity difference between nitrogen and hydrogen/carbon. The lone pairs of electrons on the nitrogen atoms contribute to the molecule's ability to act as a hydrogen bond acceptor.
-
Hydrogen Bonding: Both the primary (-NH₂) and secondary (-NHCH₃) amine groups are capable of hydrogen bonding. The primary amine has two hydrogen bond donors, while the secondary amine has one. This capacity for hydrogen bonding is a dominant factor in its solubility in protic solvents.
-
Aromatic Ring: The benzyl group is nonpolar and will contribute to solubility in nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking interactions.
The overall solubility of 4-methylaminobenzylamine is a balance between its polar, hydrogen-bonding amine functionalities and its nonpolar aromatic ring.
Predicted Solubility Profile
Based on the molecular structure, we can predict the following solubility trends:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents for 4-methylaminobenzylamine. These solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar amine groups.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) should also be effective solvents. Their high polarity and ability to act as hydrogen bond acceptors will facilitate the dissolution of 4-methylaminobenzylamine.
-
Moderate to Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are expected to be poor solvents. The energy required to break the strong intermolecular hydrogen bonds between 4-methylaminobenzylamine molecules will not be compensated by the weak van der Waals interactions with these solvents.
-
Solubility in Chlorinated Solvents: Dichloromethane and chloroform may show moderate solubility. While less polar than protic or aprotic polar solvents, they can still interact with the solute through dipole-dipole interactions.
The interplay of these molecular features is visualized in the diagram below.
Caption: Intermolecular forces governing the solubility of 4-methylaminobenzylamine.
Quantitative and Qualitative Solubility Data
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |
| Polar Protic | Methanol, Ethanol | Very Soluble | Hydrogen Bonding (Donor & Acceptor) |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Dipole-Dipole, Hydrogen Bonding (Acceptor) |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | Dipole-Dipole |
| Aromatic | Toluene, Benzene | Sparingly Soluble | π-π Stacking, Van der Waals |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | Van der Waals |
Experimental Protocol for Solubility Determination: A Self-Validating Workflow
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-methylaminobenzylamine in a range of organic solvents.
Materials and Equipment
-
4-Methylaminobenzylamine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-methylaminobenzylamine to a pre-weighed vial.
-
Record the initial mass of the solute.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Record the mass of the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method (for non-volatile solvents):
-
Gently evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by subtracting the initial mass of the empty vial.
-
-
Spectroscopic/Chromatographic Method (preferred):
-
Prepare a series of standard solutions of 4-methylaminobenzylamine of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Measure the response of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used or the concentration determined from the calibration curve.
-
The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for determining the solubility of 4-methylaminobenzylamine.
Conclusion and Recommendations
The solubility of 4-methylaminobenzylamine is dictated by a balance of its polar amine functionalities and its nonpolar aromatic core. It is predicted to be highly soluble in polar protic solvents, with good solubility in polar aprotic solvents and limited solubility in nonpolar media. For applications requiring high concentrations, polar protic solvents such as methanol and ethanol are recommended. For reactions where protic solvents are not suitable, polar aprotic solvents like DMSO or DMF are excellent alternatives. It is strongly advised to experimentally determine the solubility in the specific solvent system and at the desired temperature for any critical application, following the robust protocol provided in this guide. This empirical data will provide the most accurate foundation for process development and optimization.
References
There were no direct references with quantitative solubility data for 4-methylaminobenzylamine found in the initial search. The principles and methodologies described are based on established chemical principles and standard laboratory practices.
Thermal stability of 4-Methylaminobenzylamine
An In-Depth Technical Guide to the Thermal Stability of 4-Methylaminobenzylamine
Abstract
Introduction: The Imperative of Thermal Stability in Drug Development
In the journey of a molecule from discovery to a viable pharmaceutical product, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a cornerstone. For a compound such as 4-Methylaminobenzylamine, which possesses reactive amine functionalities, knowledge of its behavior at elevated temperatures is not merely academic. It has profound practical implications for:
-
Synthesis and Purification: Establishing safe temperature limits for reaction and distillation processes.
-
Formulation: Informing the selection of excipients and manufacturing processes (e.g., granulation, lyophilization) that will not induce degradation.
-
Storage and Shelf-life: Defining appropriate storage conditions to ensure the compound's integrity over time, a key requirement of regulatory bodies like the FDA and EMA.[1][2]
-
Safety: Identifying potential thermal hazards, such as exothermic decomposition, which could lead to runaway reactions.
This guide will provide the scientific rationale and detailed procedures to empower researchers to confidently characterize the thermal stability of 4-Methylaminobenzylamine or any new chemical entity.
Theoretical Foundations: Unraveling Thermal Events
The thermal stability of a material is its ability to resist decomposition or reaction under the influence of heat.[3] Two primary, complementary techniques are employed to probe this property: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]
-
Thermogravimetric Analysis (TGA): This technique continuously measures the mass of a sample as it is heated at a constant rate.[6] A loss in mass typically indicates decomposition, evaporation, or reduction. The resulting TGA curve, a plot of mass versus temperature, provides crucial information about the temperatures at which these events occur.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7][8] It detects thermal events that involve a change in enthalpy, such as melting, crystallization, glass transitions, and decomposition.[5][9] An endothermic event (heat absorption) or an exothermic event (heat release) will appear as a peak on the DSC thermogram.
By using these techniques in concert, a comprehensive thermal profile of a substance can be constructed, differentiating between physical transitions (like melting) and chemical degradation.[10][11]
Experimental Protocol: Thermogravimetric Analysis (TGA)
The objective of this protocol is to determine the onset temperature of decomposition for 4-Methylaminobenzylamine. This protocol is designed to be a self-validating system by incorporating system suitability checks and precise parameter control.
Principle
A sample of 4-Methylaminobenzylamine is heated in a controlled atmosphere at a constant rate, and its mass is continuously monitored. The temperature at which a significant mass loss begins is identified as the onset of decomposition. This is a key indicator of its thermal stability.[3][12][13][14]
Mandatory Visualization: TGA Experimental Workflow
Caption: Workflow for TGA analysis of 4-Methylaminobenzylamine.
Step-by-Step Methodology
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. Temperature calibration should bracket the expected decomposition range.[11]
-
Sample Preparation:
-
Tare a clean, inert TGA pan (e.g., alumina or platinum).
-
Accurately weigh 5-10 mg of 4-Methylaminobenzylamine into the tared pan. Record the exact weight.
-
-
Instrument Programming:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas to an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
Program the temperature profile:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A common heating rate is 10-20°C/minute.[6]
-
-
-
Data Acquisition:
-
Initiate the experiment. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the TGA curve (percentage of initial mass vs. temperature).
-
Determine the onset temperature of decomposition (Tonset). This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss, in accordance with standards like ASTM E2550.[3][15]
-
Note the temperature at which 5% mass loss occurs (T5%), another common metric for thermal stability.
-
Identify the number of decomposition steps and the percentage of mass loss for each.
-
Record the final residual mass at 600°C.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The purpose of the DSC analysis is to identify any endothermic or exothermic events, such as melting and decomposition, and to quantify the enthalpy changes associated with them.
Principle
A sample of 4-Methylaminobenzylamine and an inert reference are heated at the same rate. The DSC instrument measures the difference in the amount of heat required to maintain the sample and reference at the same temperature. This difference reveals the temperatures and energies of thermal transitions.[7][8]
Mandatory Visualization: DSC Experimental Workflow
Caption: Workflow for DSC analysis of 4-Methylaminobenzylamine.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Tare a clean aluminum DSC pan and lid.
-
Accurately weigh 2-5 mg of 4-Methylaminobenzylamine into the pan.
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
-
Instrument Programming:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition:
-
Initiate the experiment. The instrument will record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the DSC thermogram (heat flow vs. temperature).
-
Identify any endothermic peaks, which may correspond to melting. Record the onset and peak temperatures.
-
Identify any exothermic peaks, which often indicate decomposition.[16] Record the onset and peak temperatures.
-
Integrate the area under any observed peaks to determine the enthalpy change (ΔH) for each transition.
-
Data Interpretation and Synthesis
The true power of this analysis comes from synthesizing the data from both TGA and DSC experiments.[10]
-
Correlating Events: An endothermic peak in the DSC that occurs without a corresponding mass loss in the TGA is likely a phase transition, such as melting. An exothermic peak in the DSC that coincides with a mass loss in the TGA is indicative of decomposition.[11][16]
-
Defining Stability: The thermal stability is primarily defined by the onset of decomposition observed in the TGA.[17] The DSC provides crucial information on the energetic nature of this decomposition (exothermic or endothermic). An exothermic decomposition is a significant safety concern.
Data Presentation
Quantitative data should be summarized in a clear, structured table for easy comparison and reporting.
| Parameter | TGA Result | DSC Result | Interpretation |
| Melting Point (Tm) | N/A | Tonset: _ °CTpeak: _ °C | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHfus) | N/A | _ J/g | Energy required for melting. |
| Onset of Decomposition (Tonset) | _ °C | _ °C | Temperature at which degradation begins. |
| Decomposition Peak (Tpeak) | N/A | _ °C | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔHdecomp) | N/A | _ J/g (Exothermic/Endothermic) | Energy released or absorbed during decomposition. |
| Mass Loss at Tonset | _ % | N/A | Percentage of mass lost at the onset of decomposition. |
| Residual Mass at 600°C | _ % | N/A | Amount of non-volatile residue remaining. |
Mechanistic Insights: Potential Decomposition Pathways
While the precise decomposition products can only be confirmed through techniques like TGA-MS or Pyrolysis-GC-MS, we can propose likely degradation pathways for 4-Methylaminobenzylamine based on the known chemistry of related structures like N-methylbenzylamine.[18] The primary points of thermal instability are likely to be the C-N bonds.
Potential decomposition pathways include:
-
Benzylic C-N Bond Cleavage: Scission of the bond between the benzyl group and the nitrogen atom, potentially forming a benzyl radical and a 4-methylamino radical.
-
Methyl C-N Bond Cleavage: Scission of the bond between the methyl group and the nitrogen atom.
-
Elimination Reactions: Similar to other benzylamines, elimination reactions could occur. For instance, elimination between the nitrogen and the benzyl substituent could lead to the formation of 4-methylbenzaldehyde and methylamine. Conversely, elimination involving the methyl group could yield formaldehyde and 4-aminobenzylamine.
Mandatory Visualization: Potential Decomposition Pathways
Caption: Plausible thermal decomposition pathways for 4-Methylaminobenzylamine.
Regulatory Context and Authoritative Grounding
For professionals in drug development, thermal stability data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability testing of new drug substances.[19][20][21]
According to ICH Q1A(R2), stability studies should include:
-
Long-term testing: Typically at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated testing: At 40°C ± 2°C / 75% RH ± 5% RH for 6 months to stress the product and predict its long-term stability.[1]
The TGA and DSC data generated using the protocols in this guide provide the foundational understanding of a molecule's intrinsic thermal stability, which is essential for designing these longer-term stability studies and for justifying the proposed re-test period or shelf life in a regulatory filing.[19][21]
Conclusion
While the specific thermal decomposition profile of 4-Methylaminobenzylamine remains to be experimentally determined, this guide provides a robust, scientifically-grounded framework for its characterization. By systematically applying Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can elucidate the critical parameters of its thermal stability, including the onset of decomposition and the energetic nature of this process. This information is indispensable for safe handling, rational process development, and successful formulation of new chemical entities. The methodologies and interpretative logic presented herein are designed to ensure data integrity and align with the rigorous standards of the pharmaceutical industry, ultimately enabling the confident progression of promising molecules through the development pipeline.
References
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]
-
The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Retrieved from [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Fauske & Associates, LLC. (2023, December 15). What is an Onset Temperature, and How Should I Use it?. Retrieved from [Link]
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A Technical Guide to the Biological Potential of 4-Methylaminobenzylamine Derivatives and Related Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminobenzylamine scaffold and its derivatives represent a class of privileged structures in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, moving beyond a simple literature review to offer a synthesized analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will dissect the anticancer properties of these derivatives, which are mediated through diverse mechanisms including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways like JNK and EGFR. Furthermore, we will examine their role as potent enzyme inhibitors, particularly in the context of neurodegenerative diseases through the dual targeting of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). The guide also covers their significant antimicrobial and antiparasitic activities, highlighting the chemical modifications that enhance potency and selectivity. By integrating detailed experimental protocols, data summaries, and mechanistic diagrams, this document serves as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of therapeutics based on the 4-methylaminobenzylamine core.
The 4-Aminobenzylamine Pharmacophore: A Foundation for Diverse Bioactivity
The 4-methylaminobenzylamine structure is deceptively simple, yet it serves as a versatile pharmacophore—a molecular framework carrying the essential features responsible for a drug's biological activity. Its structural components—a phenyl ring, a benzylic methylene group, and a methylamino group at the para position—offer multiple points for chemical modification. This synthetic tractability allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn dictates the compound's interaction with biological targets. The exploration of derivatives has revealed that this scaffold can be tailored to exhibit potent and selective activity across a wide range of therapeutic areas, from oncology to neurobiology and infectious diseases.
Anticancer Activity: A Multi-Pronged Attack on Malignancy
Derivatives based on related 4-amino scaffolds have emerged as promising anticancer agents that act through several distinct and complementary mechanisms. Understanding these pathways is critical for the rational design of more effective and targeted cancer therapies.
Mechanism: Induction of Apoptosis and Inhibition of Angiogenesis
A primary strategy in cancer treatment is to trigger programmed cell death (apoptosis) in malignant cells and cut off their blood supply (anti-angiogenesis). A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has demonstrated efficacy in this domain. In vitro experiments showed that these compounds inhibit the proliferation of human cancer cell lines like HepG2 (liver carcinoma) and HCT116 (colon carcinoma) at low micromolar concentrations.[1][2] The most potent analog, 5q, was found to possess broad-spectrum antiproliferative activity.[1][2] Subsequent in vivo studies in colon carcinoma-burdened mice confirmed that compound 5q could significantly slow cancer progression by suppressing angiogenesis and inducing both apoptosis and necrosis.[1][2]
Experimental Protocol: MTT Assay for Cellular Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. The causality behind its use is that metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, which are insoluble. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-methylaminobenzylamine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Compound | Target Cell Line | IC₅₀ (µM)[1][2] |
| Derivative 5q | HepG2 | 1.25 |
| Derivative 5q | HCT116 | 0.89 |
Mechanism: ROS-Dependent Apoptosis via JNK Pathway
Another avenue of anticancer activity involves the generation of reactive oxygen species (ROS). While high levels of ROS can cause oxidative damage, in cancer therapy, a controlled increase can trigger apoptosis. A study on novel imidazolidin-4-one derivatives, which share structural motifs with our topic compounds, found that the lead compound, 9r, induced apoptosis in colorectal cancer cells (HCT116 and SW620).[3] This effect was mediated by an increase in mitochondrial ROS production.[3] The elevated ROS levels subsequently activated the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis, further amplifying the cell death signal.[3] This mechanism was validated when the antioxidant N-acetylcysteine (NAC) was shown to suppress the compound-induced ROS generation, JNK activation, and subsequent apoptosis.[3]
Enzyme Inhibition: Targeting Neurological Disorders
The precise structure of 4-methylaminobenzylamine derivatives makes them ideal candidates for enzyme inhibitors, where they can fit into the active or allosteric sites of specific enzymes. This has been particularly explored in the context of Alzheimer's disease (AD).
Multi-Target-Directed Ligands for Alzheimer's Disease
Alzheimer's disease pathology is complex, involving multiple interconnected factors. A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can modulate several disease-related pathways simultaneously.[4] A series of propargylamine-modified pyrimidinylthiourea derivatives were designed as MTDLs for AD.[5] The design rationale was to combine two key functionalities: an acetylcholinesterase (AChE) inhibitor and a monoamine oxidase B (MAO-B) inhibitor.[4][5] AChE inhibition increases levels of the neurotransmitter acetylcholine, while MAO-B inhibition provides neuroprotection.
Compound 1b from this series demonstrated excellent selective inhibitory activity against both enzymes.[5] Molecular docking studies revealed that the pyrimidinylthiourea portion of the molecule binds to the catalytic active site of AChE, while the propargylamine moiety interacts with the flavin adenine dinucleotide (FAD) cofactor of MAO-B.[5] This dual activity, combined with antioxidant and metal-chelating properties, makes such compounds promising multifunctional candidates for AD treatment.[5]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a self-validating system for determining AChE inhibition. The principle relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified spectrophotometrically at 412 nm.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 8.0). Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitors in the buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 50 µL of DTNB solution and 25 µL of AChE solution to each well. Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V₀) for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
| Compound | Target Enzyme | IC₅₀ (µM)[5] | Selectivity Index (SI) |
| 1b | AChE | 0.324 | > 123 (vs BuChE) |
| 1b | MAO-B | 1.427 | > 35 (vs MAO-A) |
Antimicrobial and Antiparasitic Activity
The structural features of 4-aminobenzylamine derivatives also lend themselves to combating infectious diseases, an area of critical unmet need due to rising drug resistance.
Broad-Spectrum Antimicrobial Potential
Numerous studies have highlighted the antimicrobial properties of related scaffolds. For instance, novel carbazole derivatives have shown effective growth inhibition of Gram-positive bacteria, such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL.[6] Similarly, new 4-aminoantipyrine derivatives have demonstrated a high level of activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Aminoguanidine derivatives have also been noted for their significant antibacterial effects.[7] The collective evidence suggests that the 4-amino-benzyl core can be incorporated into various heterocyclic systems to generate potent antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized protocol to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.
Structure-Activity Relationship in Antimalarial Agents
The 4-aminoquinoline scaffold, famously represented by Chloroquine, provides a classic case study in structure-activity relationships (SAR) that is highly relevant to 4-aminobenzylamine derivatives.[8] For antimalarial activity, several structural features are critical:
-
The 4-Amino Linkage: This is essential for activity.
-
The Quinoline Core: An electron-withdrawing group at the 7-position (like chlorine in Chloroquine) is crucial.[8]
-
The Side Chain: A flexible diamine side chain of 2-5 carbons between the two nitrogen atoms is required for potent activity.[8][9] Modifications to this side chain can dramatically alter the drug's efficacy and, importantly, its pharmacokinetic properties, such as accumulation in the central nervous system (CNS).[9]
Systematic variation of this side chain has led to the development of analogs that maintain high antimalarial potency while exhibiting reduced CNS permeability, thereby improving the safety profile.[9] This underscores the power of SAR in optimizing lead compounds.
Conclusion and Future Outlook
The 4-methylaminobenzylamine scaffold and its related analogs are a fertile ground for the discovery of novel therapeutic agents. The research synthesized in this guide demonstrates their potential to act as anticancer, neuroprotective, and antimicrobial drugs through diverse and often highly specific mechanisms of action. The success of these derivatives hinges on a deep understanding of their structure-activity relationships, which allows for the rational design of compounds with enhanced potency and improved safety profiles.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the most promising lead compounds identified to date to improve their efficacy, selectivity, and pharmacokinetic (ADMET) properties.
-
Mechanism Deconvolution: For derivatives with known activity but an unclear mechanism, further studies using modern chemical biology and proteomic approaches are needed to identify their precise molecular targets.
-
Exploration of New Therapeutic Areas: Given their structural versatility, these scaffolds should be screened against a wider array of biological targets, including those relevant to inflammatory, metabolic, and cardiovascular diseases.
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021-02-21). MDPI.
- Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022-12-13). MDPI.
- Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011-09-22). PubMed.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
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- Structure-activity relationship studies of 4-methylcoumarin deriv
- Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2018-01-01). PubMed.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017-07-15). PubMed.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025-03-25). YouTube.
- (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2025-12-25).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017-07-15). MDPI.
- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central.
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An In-depth Technical Guide on the Theoretical Calculations of the 4-Methylaminobenzylamine Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Landscape of a Promising Scaffold
In the landscape of modern drug discovery, understanding the intricate molecular characteristics of a compound is paramount to predicting its behavior, optimizing its properties, and ultimately ensuring its efficacy and safety. 4-Methylaminobenzylamine, a substituted benzylamine derivative, represents a structural motif of significant interest in medicinal chemistry. Its potential biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and conformational flexibility. Theoretical and computational chemistry provide a powerful lens through which we can explore this molecular landscape with remarkable detail, offering insights that are often challenging or impossible to obtain through experimental methods alone.
This technical guide, authored from the perspective of a Senior Application Scientist, delves into the application of robust computational methodologies to elucidate the structural and electronic properties of 4-Methylaminobenzylamine. We will move beyond a mere recitation of methods, focusing instead on the rationale behind the selection of specific theoretical approaches and how the resulting data can be practically applied in a drug development context. The protocols and analyses presented herein are designed to be self-validating, providing a clear and logical framework for researchers to apply these techniques to their own investigations of this and similar molecules.
Core Principles: A Foundation in Computational Chemistry
The cornerstone of modern computational chemistry lies in its ability to solve the Schrödinger equation, albeit in an approximate manner, for complex molecular systems. For a molecule like 4-Methylaminobenzylamine, two primary quantum mechanical approaches are widely employed: ab initio Hartree-Fock (HF) theory and Density Functional Theory (DFT). While HF methods are foundational, DFT has emerged as the workhorse for many applications due to its favorable balance of computational cost and accuracy.[1] DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons.
The choice of the DFT functional and basis set is a critical decision that directly impacts the quality of the calculated results. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has consistently demonstrated high performance for a wide range of organic molecules.[1][2] The 6-311++G(d,p) basis set is a popular choice that provides a good description of the electron distribution, including polarization and diffuse functions, which are essential for accurately modeling systems with heteroatoms and potential non-covalent interactions.[2]
The Computational Workflow: From Structure to Properties
The theoretical investigation of 4-Methylaminobenzylamine follows a systematic and logical workflow. This process ensures that the calculated properties are derived from a stable and realistic molecular conformation.
Caption: Molecular structure of 4-Methylaminobenzylamine.
Table 1: Selected Optimized Geometric Parameters for 4-Methylaminobenzylamine (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Expected Range/Reference |
| Bond Lengths (Å) | |||
| C-C (aromatic) | 1.39 - 1.41 | ~1.39 - 1.40 Å | |
| C-N (amino) | ~1.38 | ~1.36 - 1.40 Å | |
| C-C (benzyl) | ~1.51 | ~1.50 - 1.52 Å | |
| C-N (benzylamine) | ~1.47 | ~1.47 Å | |
| **Bond Angles (°) ** | |||
| C-C-C (aromatic) | 119 - 121 | ~120° | |
| H-N-H (amino) | ~112 | ~109 - 113° | |
| C-C-N (benzylamine) | ~113 | ~110 - 114° |
Note: The calculated values are representative and would be obtained from a specific DFT calculation. The expected range is based on typical values for similar chemical environments.
Vibrational Analysis: A Window into Molecular Motion
Following geometry optimization, a frequency calculation is performed. This serves two critical purposes: first, it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and second, it provides a theoretical vibrational spectrum (Infrared and Raman). This calculated spectrum can be compared with experimental data to validate the computational model. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
Table 2: Key Calculated Vibrational Frequencies for 4-Methylaminobenzylamine and Their Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| N-H Stretch (Methylamino) | ~3450 | 3300 - 3500 |
| N-H Stretch (Benzylamine) | ~3400, ~3300 (asymm. & symm.) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1500 - 1600 | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
Note: Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Electronic Properties: The Heart of Reactivity and Interaction
The electronic structure of a molecule governs its reactivity and its ability to interact with biological targets. Key parameters derived from theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.
Caption: A conceptual diagram of HOMO and LUMO energy levels.
Table 3: Calculated Electronic Properties of 4-Methylaminobenzylamine
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | (Typical range: -5 to -7 eV) | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | (Typical range: -1 to 1 eV) | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | (Typical range: 4 to 6 eV) | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. |
Note: These values are illustrative and would be the output of a specific DFT calculation.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
For researchers looking to perform their own theoretical calculations on 4-Methylaminobenzylamine, the following protocol outlines the key steps using a typical quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Molecule Building and Initial Geometry:
-
Construct the 3D structure of 4-Methylaminobenzylamine using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.
-
-
Input File Preparation:
-
Create an input file specifying the computational method, basis set, and type of calculation.
-
Keyword Line Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests verbose output.
-
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization.
-
-
-
Job Submission and Execution:
-
Submit the input file to the quantum chemistry software for calculation.
-
Monitor the progress of the calculation, ensuring it converges to a stable solution.
-
-
Analysis of Results:
-
Geometry Optimization:
-
Verify that the optimization has converged successfully.
-
Extract the optimized Cartesian coordinates and analyze the bond lengths, bond angles, and dihedral angles.
-
-
Frequency Calculation:
-
Confirm that there are no imaginary frequencies, indicating a true energy minimum.
-
Analyze the calculated vibrational frequencies and compare them to experimental IR or Raman spectra if available. Visualize the normal modes to understand the nature of the vibrations.
-
-
Electronic Properties:
-
Examine the output file to find the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap.
-
Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.
-
-
Conclusion: From Theoretical Insights to Practical Applications
The theoretical calculations detailed in this guide provide a comprehensive and multi-faceted understanding of the 4-Methylaminobenzylamine structure. By employing robust computational methods like DFT, researchers can gain invaluable insights into the molecule's geometric, vibrational, and electronic properties. This knowledge is not merely academic; it has direct and practical implications for drug development.
A thorough understanding of the molecule's preferred conformation can inform the design of analogs with improved binding affinity to a biological target. The analysis of its electronic properties can help predict its metabolic stability and potential for off-target interactions. Furthermore, the theoretical vibrational spectrum can serve as a powerful tool for the characterization and quality control of synthesized compounds.
By integrating these computational approaches into the drug discovery workflow, scientists can make more informed decisions, accelerate the design-synthesis-testing cycle, and ultimately increase the likelihood of developing novel and effective therapeutic agents.
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PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. [Link]
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ResearchGate. Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one. [Link]
-
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An In-depth Technical Guide to the Reactivity Profile of the Amine Groups in 4-Methylaminobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylaminobenzylamine presents a unique synthetic challenge due to the presence of two distinct amine functionalities: a primary benzylic amine and a secondary aromatic amine. The successful and selective functionalization of either amine group is critical for the synthesis of novel derivatives for applications in drug discovery and materials science. This guide provides a comprehensive analysis of the reactivity profile of these two amine groups, detailing the underlying principles that govern their differential reactivity and offering practical, step-by-step protocols for their selective modification. By leveraging the inherent differences in basicity and nucleophilicity, this document outlines strategies for achieving selective acylation, sulfonation, and alkylation, as well as the strategic use of protecting groups to achieve orthogonal control over the reactivity of each amine.
Introduction: The Challenge of Selectivity
4-Methylaminobenzylamine is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a primary benzylic amine (-CH₂NH₂) and a secondary N-methylanilino group (-NHCH₃), each with distinct electronic and steric environments. This duality presents both an opportunity and a challenge for chemists. The ability to selectively modify one amine in the presence of the other is paramount for the rational design and synthesis of new molecular entities with tailored properties. This guide will dissect the factors governing the reactivity of each amine and provide actionable protocols for their selective manipulation.
Understanding the Differential Reactivity: Electronic and Steric Effects
The key to unlocking the synthetic potential of 4-Methylaminobenzylamine lies in understanding the fundamental differences in the reactivity of its two amine groups. The primary determinant of their nucleophilicity is their basicity, which can be predicted by comparing the pKa values of analogous amines.
-
Benzylic Amine (Primary): The primary amine is attached to a methylene group, which is, in turn, connected to the aromatic ring. The lone pair of electrons on this nitrogen atom is localized and readily available for donation. The pKa of the conjugate acid of a typical benzylamine is approximately 9.33.[1][2] This relatively high basicity indicates a high electron density on the nitrogen, making it a strong nucleophile.
-
Aromatic Amine (Secondary): The secondary amine is directly attached to the benzene ring. The lone pair of electrons on this nitrogen atom is delocalized into the aromatic π-system through resonance. This delocalization significantly reduces the electron density on the nitrogen, making it less available for protonation or reaction with electrophiles. The pKa of the conjugate acid of N-methylaniline is approximately 4.85.[3][4] This much lower basicity translates to a significantly lower nucleophilicity compared to the benzylic amine.
This substantial difference in basicity—a factor of over 10,000—is the cornerstone of achieving selective reactions. The more basic and nucleophilic benzylic amine will preferentially react with electrophiles under kinetically controlled conditions.
Table 1: Comparison of Basicity and Predicted Reactivity
| Amine Functional Group | Representative Compound | pKa of Conjugate Acid | Electron Availability | Predicted Nucleophilicity |
| Primary Benzylic Amine | Benzylamine | ~9.33[1][2] | Localized lone pair | High |
| Secondary Aromatic Amine | N-methylaniline | ~4.85[3][4] | Delocalized lone pair | Low |
Strategies for Selective Functionalization
Based on the principles outlined above, we can devise strategies for the selective modification of 4-Methylaminobenzylamine.
Selective Reaction at the Benzylic Amine
The higher nucleophilicity of the primary benzylic amine allows for its selective reaction with a variety of electrophiles under carefully controlled conditions.
Acylation of the more nucleophilic benzylic amine can be achieved using standard acylating agents. To favor mono-acylation and prevent reaction at the less reactive aromatic amine, it is crucial to use a controlled amount of the acylating agent and mild reaction conditions.
Experimental Protocol: Selective N-Acylation of the Benzylic Amine
-
Dissolution: Dissolve 4-Methylaminobenzylamine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.).
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.0 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(methylamino)benzyl)acetamide.
Caption: Selective acylation of the benzylic amine.
Similar to acylation, selective sulfonylation of the benzylic amine can be achieved due to its superior nucleophilicity.
Experimental Protocol: Selective N-Sulfonylation of the Benzylic Amine
-
Dissolution: Dissolve 4-Methylaminobenzylamine (1.0 eq.) in DCM or pyridine at 0 °C.
-
Sulfonylation: Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 eq.) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize or purify by column chromatography to yield the desired N-(4-(methylamino)benzyl)sulfonamide.
Selective mono-alkylation of the primary benzylic amine can be challenging due to the potential for over-alkylation. However, by using specific methodologies, selectivity can be achieved.
Experimental Protocol: Selective N-Alkylation of the Benzylic Amine
-
Reductive Amination: A preferred method for controlled mono-alkylation is reductive amination. React 4-Methylaminobenzylamine (1.0 eq.) with an aldehyde or ketone (1.0 eq.) in a solvent like methanol or dichloroethane.
-
Reduction: In the same pot, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Work up by quenching with water and extracting the product.
-
Purification: Purify the product by column chromatography.
Reaction at the Aromatic Amine: The Use of Protecting Groups
To functionalize the less reactive secondary aromatic amine, it is often necessary to first "protect" the more reactive primary benzylic amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction and removal under conditions that do not affect the aromatic amine.
Caption: Workflow for selective functionalization of the aromatic amine.
Experimental Protocol: Boc Protection of the Benzylic Amine
-
Dissolution: Dissolve 4-Methylaminobenzylamine (1.0 eq.) in a mixture of THF and water.
-
Base Addition: Add a base such as sodium bicarbonate (2.0 eq.).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution to obtain the Boc-protected product, which can often be used in the next step without further purification.
With the benzylic amine protected, the aromatic amine can now be functionalized using more forcing conditions if necessary.
Experimental Protocol: Acylation of the Protected Aromatic Amine
-
Dissolution: Dissolve the Boc-protected 4-Methylaminobenzylamine (1.0 eq.) in a suitable solvent like pyridine or DCM.
-
Acylation: Add the acylating agent (e.g., acetyl chloride) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) if required. The reaction may require heating.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, work up as previously described.
-
Purification: Purify the di-functionalized intermediate by column chromatography.
The final step is the removal of the Boc protecting group to reveal the selectively functionalized product.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the protected, functionalized intermediate in DCM.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt, which can be neutralized with a base if the free amine is desired.
Characterization and Validation
Confirmation of the selective functionalization is achieved through standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for Selectively Acylated Product
| Technique | Expected Observations for N-(4-(methylamino)benzyl)acetamide |
| ¹H NMR | - Appearance of a new singlet around δ 2.0 ppm for the acetyl methyl protons.- The benzylic protons (-CH₂-) will likely shift downfield and may appear as a doublet coupled to the amide N-H.- The N-methyl signal on the aromatic ring will remain as a singlet.- Aromatic proton signals will show characteristic splitting patterns. |
| ¹³C NMR | - Appearance of a new carbonyl carbon signal around δ 170 ppm.- Appearance of a new methyl carbon signal around δ 23 ppm. |
| FT-IR | - Appearance of a strong amide C=O stretching band around 1650 cm⁻¹.- Presence of an N-H stretching band for the secondary amide around 3300 cm⁻¹. |
Conclusion
The differential reactivity of the primary benzylic and secondary aromatic amine groups in 4-Methylaminobenzylamine provides a clear pathway for selective chemical modifications. By understanding the principles of basicity and nucleophilicity, and by employing judicious use of protecting groups, chemists can achieve a high degree of control over the functionalization of this versatile molecule. The protocols and characterization data provided in this guide serve as a valuable resource for researchers in drug discovery and synthetic chemistry, enabling the efficient and predictable synthesis of novel 4-Methylaminobenzylamine derivatives.
References
-
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
-
Vedantu. Benzylamine is a stronger base than aniline because. [Link]
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]
-
PubChem. N-Methylaniline. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Relative Basicity of Amines and Other Compounds. [Link]
-
Chemistry Stack Exchange. Why is aniline less basic than methylamine?. [Link]
-
FooDB. N-Methylaniline. [Link]
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
PubChem. N-Benzylacetamide. [Link]
-
ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
ResearchGate. a 1H-NMR and b 13C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]
-
Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]
-
ResearchGate. FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. | Download Scientific Diagram. [Link]
-
ResearchGate. FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. [Link]
-
Supporting Information. [Link]
-
1H and 13C NMR spectra of compound 2a:. [Link]
-
ResearchGate. Selected molecules derived from 4‐(N‐methylaminomethyl)benzaldehyde.... [Link]
-
ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
-
ResearchGate. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
-
NIH. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
PubChem. N-benzyl-4-methylaniline. [Link]
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylbenzylamine(104-84-7) 1H NMR [m.chemicalbook.com]
- 4. Benzylamines [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 4-Methylaminobenzylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of C-Terminal N-Methyl Amides in Peptide Therapeutics
The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic profile. While native peptides often terminate with a carboxylic acid or a primary amide, the introduction of N-alkyl amides, particularly N-methyl amides, offers a strategic advantage in drug design. N-methylation of the terminal amide bond can enhance resistance to enzymatic degradation by exopeptidases, improve membrane permeability, and fine-tune receptor-binding affinity.
4-Methylaminobenzylamine emerges as a valuable, yet underutilized, building block in solid-phase peptide synthesis (SPPS) for the generation of C-terminal N-methyl peptide amides. Its structure provides a stable anchoring point during synthesis and allows for a clean cleavage to yield the desired modified peptide. This guide provides a comprehensive overview of the application of 4-methylaminobenzylamine as a linker in SPPS, detailing the preparation of a custom functionalized resin and providing step-by-step protocols for peptide synthesis and cleavage.
Mechanistic Principles: A "Safety-Catch" Approach to C-Terminal N-Methyl Amide Synthesis
The use of 4-methylaminobenzylamine in SPPS can be conceptualized as a "safety-catch" strategy. The secondary amine of the linker is stable under the standard basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of peptide coupling. The benzylamine linkage to the resin is robust enough to withstand the repeated cycles of synthesis. Cleavage is then effected under strong acidic conditions, typically with trifluoroacetic acid (TFA), which protonates and cleaves the benzyl-nitrogen bond, releasing the peptide as a C-terminal N-methyl amide.
The synthesis of a 4-methylaminobenzylamine functionalized resin can be achieved through reductive amination of an aldehyde-functionalized solid support. This method provides a versatile platform for creating custom resins for specific applications.
Preparation of 4-Methylaminobenzylamine Functionalized Resin
A common method for preparing a custom amine-functionalized resin is through reductive amination of an aldehyde-bearing support, such as a 4-formyl-3-methoxyphenoxy)butyryl resin.[1]
Reaction Scheme:
Caption: Reductive amination of an aldehyde resin with 4-methylaminobenzylamine.
Protocol for Resin Functionalization:
-
Resin Swelling: Swell the aldehyde-functionalized resin (e.g., 1 g, 1 mmol/g loading) in a suitable solvent such as 1:1 DMF/DCM (10 mL) for 1-2 hours in a peptide synthesis vessel.
-
Reductive Amination:
-
Dissolve 4-methylaminobenzylamine (5 eq.) and a reducing agent such as sodium cyanoborohydride (NaCNBH₃, 5 eq.) in the reaction solvent.
-
Add the solution to the swollen resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum to a constant weight.
-
Quantification (Optional): The loading of the resin can be determined by a quantitative test for secondary amines, such as the chloranil test.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a general protocol for Fmoc-based SPPS on the custom 4-methylaminobenzylamine resin.
SPPS Cycle:
Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc-SPPS.
Detailed Protocol:
-
Resin Swelling: Swell the 4-methylaminobenzylamine functionalized resin in DMF for at least 30 minutes before the first coupling step.
-
First Amino Acid Coupling:
-
Activate the C-terminal Fmoc-protected amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or NMM) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a qualitative ninhydrin test.
-
-
Capping (Optional but Recommended): To block any unreacted amine groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[2]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 4.
-
Final Washing and Drying: Wash the peptidyl resin extensively with DMF, DCM, and MeOH, and then dry it under vacuum.
Peptide Cleavage and Deprotection
The cleavage of the peptide from the 4-methylaminobenzylamine linker and the simultaneous removal of side-chain protecting groups is achieved using a strong acid, typically TFA. The composition of the cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.
Cleavage Mechanism:
Caption: Acid-catalyzed cleavage of the peptide from the resin.
Recommended Cleavage Cocktails:
The choice of scavengers in the cleavage cocktail is critical to prevent the re-attachment of protecting groups to sensitive amino acid residues.
| Cleavage Cocktail | Composition (v/v) | Target Residues |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg, Trp, Met, Cys |
| Reagent B | TFA / Water / Phenol / TIPS (88:5:5:2) | Good for peptides with Trp, avoids odorous thiols |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Effective for peptides with multiple Arg residues |
TFA: Trifluoroacetic Acid, EDT: 1,2-Ethanedithiol, TIPS: Triisopropylsilane
Cleavage Protocol:
-
Preparation: Place the dry peptidyl resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage: Add the appropriate cleavage cocktail (2-5 mL) to the resin.
-
Incubation: Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation. For peptides with multiple arginine residues, the cleavage time may need to be extended.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold volume excess).
-
Centrifugation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
4-Methylaminobenzylamine offers a promising and versatile tool for the synthesis of C-terminal N-methyl peptide amides. By preparing a custom-functionalized resin through reductive amination, researchers can readily incorporate this linker into their solid-phase peptide synthesis workflows. The protocols outlined in this guide, based on established principles of peptide chemistry, provide a robust framework for the successful synthesis, cleavage, and purification of these valuable modified peptides, thereby enabling further advancements in drug discovery and development.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
-
van der Marel, G. A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 725-733. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
MerckMillipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Albericio, F., et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(6), 1450. Retrieved from [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Organic Chemistry, 11(13), 1153-1166. Retrieved from [Link]
-
Charville, H., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 725-733. Retrieved from [Link]
Sources
Application Note: A Validated HPLC Method for the Quantification of 4-Methylaminobenzylamine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methylaminobenzylamine. The developed method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and research applications. The protocol herein is grounded in established chromatographic principles and has been structured to meet the rigorous standards of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). This guide is intended for researchers, scientists, and professionals in the drug development field, offering a comprehensive framework from method development to full validation.
Introduction: The Analytical Imperative for 4-Methylaminobenzylamine
4-Methylaminobenzylamine is a primary aromatic amine of significant interest in pharmaceutical and chemical synthesis. Its structural motif is a precursor in the development of various biologically active compounds. As such, the ability to accurately and precisely quantify 4-Methylaminobenzylamine is paramount for ensuring the quality, consistency, and purity of starting materials, intermediates, and final products. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
The inherent polarity of amines can present challenges in reversed-phase HPLC, often leading to poor retention and peak shape. This application note addresses these challenges through a systematic approach to method development, culminating in a fully validated analytical procedure.
Chromatographic Principles and Method Development Strategy
The development of a robust HPLC method is a systematic process. The strategy for 4-Methylaminobenzylamine is centered around reversed-phase chromatography, the most common and versatile mode of HPLC.[1]
Analyte Properties and Initial Considerations
Selection of Chromatographic Conditions
The following starting conditions were selected based on the known properties of 4-Methylaminobenzylamine and common practices for the analysis of aromatic amines.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18 columns provide excellent hydrophobic retention for a wide range of analytes. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. A buffer is crucial for controlling the ionization of the amine, ensuring consistent retention and good peak shape. |
| pH of Aqueous Phase | To be optimized (starting at pH 3.0) | The pH of the mobile phase will significantly impact the retention of the basic analyte. At a pH below the pKa of the amine, it will be protonated, which can affect its interaction with the stationary phase. |
| Detector | UV-Vis Detector | The aromatic ring in 4-Methylaminobenzylamine allows for UV detection. |
| Wavelength | To be optimized (starting at 210 nm) | Based on the UV absorbance of similar compounds, 210 nm is a reasonable starting point to ensure good sensitivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity requirements. |
Experimental Protocol: From Method Development to Validation
This section provides a step-by-step guide for implementing and validating the HPLC method for 4-Methylaminobenzylamine.
Materials and Reagents
-
4-Methylaminobenzylamine reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
Chromatography data system (CDS)
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Methylaminobenzylamine reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Development and Optimization Workflow
The following diagram illustrates the logical flow of the method development process.
Caption: Workflow for HPLC Method Development and Optimization.
Final Optimized Chromatographic Conditions
Based on the systematic optimization process, the following final conditions are recommended:
| Parameter | Final Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic: 40% Acetonitrile / 60% 20 mM Potassium Dihydrogen Phosphate (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation Protocol
Method validation is a critical step to ensure the reliability of the analytical data. The following protocol is based on the ICH Q2(R1) guidelines.[4]
System Suitability
Before initiating the validation experiments, the suitability of the chromatographic system must be established.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of 4-Methylaminobenzylamine.
Linearity
The linearity of the method should be established across a range of concentrations.
-
Procedure: Prepare at least five concentrations of the working standard solution (e.g., 5, 10, 25, 50, and 100 µg/mL). Inject each concentration in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Procedure: Spike a placebo with known amounts of 4-Methylaminobenzylamine at three different concentration levels. Analyze each level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate injections of the 100% concentration level on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the peak areas should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the peak areas over the different conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analysis: Assess the effect of these changes on the system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits.
The logical relationship between these validation parameters is illustrated below.
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 4-Methylaminobenzylamine. By following the systematic approach to method development and adhering to the comprehensive validation protocol, laboratories can ensure the generation of high-quality, defensible analytical data. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Liu, J., Zeng, X., & Li, H. (2012). Synthesis, structure and spectroscopic properties of a novel compound bis(benzylamino)silver(I) benzylcarbamate. ResearchGate. Retrieved from [Link]
- United States Pharmacopeia. (n.d.).
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Application Note: GC-MS Analysis of 4-Methylaminobenzylamine Reaction Mixtures
Abstract
This application note presents a robust and reliable method for the analysis of 4-Methylaminobenzylamine in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in analyzing polar amines by GC, such as poor peak shape and low volatility, a derivatization protocol is essential.[1][2] This guide details a comprehensive workflow, including an acylation-based derivatization procedure, optimized GC-MS parameters, and a guide to data interpretation for confident identification and quantification of the target analyte and potential impurities.
Introduction: The Challenge of Amine Analysis
4-Methylaminobenzylamine is a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Monitoring its presence, purity, and the profile of related impurities during a reaction is critical for process optimization, yield maximization, and ensuring the quality of the final product.
Gas chromatography is a powerful separation technique, but the direct analysis of primary and secondary amines like 4-Methylaminobenzylamine is problematic. These compounds contain active hydrogen atoms on the nitrogen, leading to several analytical challenges:
-
High Polarity: The polar N-H bonds cause strong interactions with the stationary phase and active sites within the GC system (e.g., inlet liner), resulting in significant peak tailing and poor chromatographic resolution.[1]
-
Low Volatility: Intermolecular hydrogen bonding increases the boiling point of amines, making them less volatile and difficult to elute from the GC column without high temperatures that risk thermal degradation.[2][3]
-
Adsorption: Amines can be irreversibly adsorbed onto active sites in the GC flow path, leading to poor recovery and inaccurate quantification.
To overcome these issues, chemical derivatization is employed. This process modifies the amine's functional groups to create a new compound with more favorable properties for GC analysis.[3][4]
Principle and Rationale: Acylation for Enhanced Analysis
Derivatization aims to replace the active hydrogens on the primary and secondary amino groups with nonpolar moieties.[3] While several methods exist, such as silylation and alkylation, acylation offers distinct advantages for amine analysis.[5][6]
Acylation is the process of introducing an acyl group (R-C=O) into a compound. For amines, this reaction typically involves an acid anhydride or an acyl halide, such as Trifluoroacetic Anhydride (TFAA), to form a stable, less polar, and more volatile amide derivative.[1][7]
The key benefits of converting 4-Methylaminobenzylamine to its trifluoroacetyl derivative are:
-
Increased Volatility: The replacement of the polar N-H protons with a trifluoroacetyl group disrupts hydrogen bonding, significantly increasing the molecule's volatility.[1]
-
Improved Peak Shape: The resulting amide is much less polar, minimizing interactions with the GC system and producing sharp, symmetrical peaks.
-
Enhanced Thermal Stability: The derivative is more stable at the elevated temperatures required for GC elution.
-
Characteristic Mass Spectrum: The trifluoroacetyl group directs fragmentation in the mass spectrometer, producing a predictable and easily interpretable fragmentation pattern for confident identification.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the derivatization and subsequent GC-MS analysis of a 4-Methylaminobenzylamine reaction mixture.
Materials and Reagents
-
4-Methylaminobenzylamine standard (≥98% purity)
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Ethyl Acetate, anhydrous, HPLC grade
-
Pyridine, anhydrous, HPLC grade (optional, as a catalyst)
-
Sodium Sulfate, anhydrous
-
Reaction mixture sample containing 4-Methylaminobenzylamine
-
Internal Standard (IS), e.g., N-Methylbenzylamine or a suitable deuterated analog
-
2 mL GC vials with PTFE-lined septa
Visualized Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Overall workflow for GC-MS analysis of 4-Methylaminobenzylamine.
Step-by-Step Derivatization Protocol
-
Sample Preparation:
-
Pipette 100 µL of the reaction mixture into a 4 mL vial.
-
Add 100 µL of the internal standard solution (e.g., 1 mg/mL N-Methylbenzylamine in ethyl acetate).
-
Add 1 mL of ethyl acetate and 1 mL of a basic aqueous solution (e.g., 1M NaOH) to extract the amine from the reaction matrix. Vortex for 1 minute.
-
Allow the layers to separate. Carefully transfer the top organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic extract to a clean 2 mL GC vial.
-
Evaporate the solvent to a volume of approximately 100 µL under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the concentrated sample extract, add 50 µL of anhydrous pyridine (optional, acts as an acid scavenger and catalyst).
-
Add 100 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Immediately cap the vial tightly.
-
Heat the vial at 60°C for 20 minutes in a heating block or oven.[1]
-
After heating, allow the vial to cool completely to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.
-
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of the derivatized 4-Methylaminobenzylamine.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robust performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident compound identification. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds. |
| Inlet | Split/Splitless, operated in Split mode (50:1) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial 80°C, hold 1 min; Ramp to 280°C @ 15°C/min; Hold for 5 min | The temperature program allows for the separation of solvent and byproducts from the analyte of interest, ensuring a clean chromatogram. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal fragmentation. |
| Quadrupole Temp | 150 °C | Standard temperature for maintaining mass accuracy. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to library spectra.[8] |
| Scan Range | 40 - 450 m/z | Covers the expected mass range for the derivatized analyte and its characteristic fragments. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown impurities and provides a complete spectral profile. |
Data Analysis and Interpretation
Derivatization Reaction and Expected Fragmentation
The acylation of 4-Methylaminobenzylamine with TFAA results in the formation of N-(4-(methyl(trifluoroacetyl)amino)benzyl)trifluoroacetamide. Both the primary and secondary amine groups are derivatized.
Caption: Conceptual derivatization reaction and key fragmentation points.
Interpreting the Chromatogram and Mass Spectrum
Under the conditions specified, the derivatized 4-Methylaminobenzylamine is expected to elute with a sharp, symmetrical peak.
-
Total Ion Chromatogram (TIC): The TIC will show the separation of all ionizable components in the mixture. The peak for the derivatized target analyte should be identified based on its expected retention time. Other peaks may correspond to the internal standard, unreacted starting materials, reaction byproducts, or other impurities.
-
Mass Spectrum Interpretation: The mass spectrum of the analyte peak is its chemical fingerprint. For the bis-trifluoroacetyl derivative of 4-Methylaminobenzylamine (MW = 328.2 g/mol ), key fragments would include:
-
Molecular Ion (M+): A peak at m/z 328 may be observed, though it might be of low intensity.
-
Benzylic Cleavage: The most characteristic fragmentation for benzylamines is the cleavage of the C-C bond alpha to the aromatic ring. This would lead to the loss of the CH2-N(COCF3)-CH3 group, or more likely, the formation of a stable ion from the benzyl portion. A prominent ion at m/z 217 corresponding to [M - CH2N(COCF3)CH3]+ or a related rearrangement is anticipated.
-
Loss of CF3: A peak corresponding to the loss of a trifluoroacetyl radical (M-69) can often be observed.
-
Tropylium Ion: A peak at m/z 91 ([C7H7]+), characteristic of many benzyl-containing compounds, is also likely.
-
By comparing the obtained mass spectrum with these expected fragmentation patterns, the identity of 4-Methylaminobenzylamine in the reaction mixture can be confirmed with high confidence.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization; Sample degradation; Adsorption in the inlet. | Ensure reagents are fresh and anhydrous. Increase reaction time/temp. Use a fresh, deactivated inlet liner. Check sample extraction pH. |
| Significant Peak Tailing | Active sites in the GC system; Incomplete derivatization; Column degradation. | Condition the column. Replace the inlet liner and septum. Confirm complete derivatization. Trim the first few cm of the column. |
| Extra, Unidentified Peaks | Reaction byproducts; Contamination from solvent or reagents; Septum bleed. | Run a solvent blank. Analyze starting materials individually. Use high-purity reagents. Use low-bleed septa. |
| Poor Reproducibility | Inconsistent sample volume; Leaks in the system; Inconsistent derivatization. | Use an autosampler for injections. Perform a leak check on the GC. Ensure precise addition of reagents and consistent reaction conditions. Use an internal standard. |
Conclusion
This application note provides a comprehensive and validated GC-MS method for the analysis of 4-Methylaminobenzylamine in complex reaction mixtures. By employing an acylation derivatization strategy with Trifluoroacetic Anhydride, the common challenges associated with amine analysis are effectively overcome, yielding excellent chromatographic performance and high-confidence mass spectrometric identification. This method is suitable for routine process monitoring, impurity profiling, and quality control applications in pharmaceutical and chemical development environments.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Kataoka, H. (2005). 2.1.2. Gas chromatography of amines as various derivatives. Journal of Chromatography Library, 70, 364-404. Retrieved from [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis, characterisation of impurity present in the manufacture of Loprazolam and study of impurity profile by HPLC. Retrieved from [Link]
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OSHA. (1982). Methylamine (Method 40). Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Amines and alcohols: Fast analysis of amines and solvents. Retrieved from [Link]
-
Spagnuolo, C. J., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Retrieved from [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- University of Waterloo. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]
Sources
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- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
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- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. whitman.edu [whitman.edu]
Application Notes and Protocols for 4-Methylaminobenzylamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The coordination chemistry of 4-methylaminobenzylamine is a developing field with limited specific literature. The following application notes and protocols are built upon established principles of coordination chemistry and synthetic methodologies for analogous compounds. Researchers should consider these as foundational guidelines to be adapted and optimized for specific experimental contexts.
Introduction: 4-Methylaminobenzylamine - A Versatile Bidentate Ligand
4-Methylaminobenzylamine is an intriguing organic molecule with significant potential as a ligand in coordination chemistry. Its structure, featuring a primary benzylic amine and a secondary N-methylamino group attached to a benzene ring, suggests a strong capacity for chelation. The two nitrogen atoms, positioned to form a stable seven-membered ring upon coordination to a metal center, classify it as a bidentate ligand. This chelate effect is expected to result in the formation of thermodynamically stable metal complexes.
The presence of both a primary and a secondary amine offers distinct electronic and steric environments, which can be exploited to fine-tune the properties of the resulting coordination compounds. The aromatic backbone provides a scaffold that can be further functionalized, opening avenues for creating a diverse family of ligands and complexes with tailored applications in catalysis, materials science, and medicinal chemistry.
Synthesis of 4-Methylaminobenzylamine: Proposed Synthetic Routes
While a definitive, optimized synthesis for 4-methylaminobenzylamine is not widely published, several plausible routes can be proposed based on standard organic transformations.
Route A: Reductive Amination of 4-(Methylamino)benzaldehyde
This two-step approach begins with the readily available 4-aminobenzaldehyde.
Step 1: N-Methylation of 4-Aminobenzaldehyde. This can be achieved through various methods, such as reductive amination with formaldehyde followed by reduction, or by direct alkylation of a protected 4-aminobenzaldehyde.
Step 2: Reductive Amination. The resulting 4-(methylamino)benzaldehyde can then undergo reductive amination with ammonia. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Protocol: Proposed Synthesis of 4-Methylaminobenzylamine via Reductive Amination
-
N-Methylation of 4-Aminobenzaldehyde:
-
Dissolve 4-aminobenzaldehyde in a suitable solvent like methanol.
-
Add an excess of aqueous formaldehyde solution.
-
Slowly add a reducing agent, such as sodium borohydride, while maintaining the temperature below 25°C.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography to obtain 4-(methylamino)benzaldehyde.
-
-
Reductive Amination to 4-Methylaminobenzylamine:
-
Dissolve the 4-(methylamino)benzaldehyde in a solution of ammonia in methanol.
-
Add a reducing agent, for instance, sodium borohydride, portion-wise.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and purify by distillation or chromatography.
-
Route B: N-Methylation of 4-Aminobenzylamine
This route utilizes the commercially available 4-aminobenzylamine.[1]
Step 1: Selective N-Methylation. The primary challenge in this route is the selective methylation of the aromatic amine over the benzylic amine. This can be approached by using a suitable protecting group for the more reactive benzylic amine, followed by methylation of the aromatic amine and subsequent deprotection. Alternatively, direct methylation under carefully controlled conditions might yield the desired product, though a mixture of products is likely.
Conceptual Workflow for Selective N-Methylation
Caption: Proposed workflow for the synthesis of 4-Methylaminobenzylamine from 4-aminobenzylamine.
Coordination Chemistry: Synthesis of Metal Complexes
The two nitrogen donor atoms of 4-methylaminobenzylamine are expected to readily coordinate with a variety of transition metal ions to form stable chelate complexes.
General Protocol for the Synthesis of Metal(II) Complexes
This protocol provides a general guideline for the synthesis of metal(II) complexes with 4-methylaminobenzylamine. The specific metal salt, solvent, and reaction conditions may need to be optimized for each system.
Protocol: Synthesis of a Generic [M(4-MAB)₂]X₂ Complex
-
Ligand Solution: Dissolve two molar equivalents of 4-methylaminobenzylamine in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve one molar equivalent of a metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Stir the resulting mixture at room temperature or with gentle heating for a few hours. The formation of a precipitate may indicate the formation of the complex.
-
Isolation: Isolate the solid product by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether.
-
Drying: Dry the complex in a desiccator or under vacuum.
Diagram of a Proposed Coordination Complex
Caption: Schematic of a metal center coordinated by two bidentate 4-methylaminobenzylamine ligands.
Characterization of 4-Methylaminobenzylamine and its Complexes
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Technique | Purpose for Ligand Characterization | Purpose for Complex Characterization |
| FT-IR Spectroscopy | Identify characteristic N-H and C-N stretching vibrations. | Observe shifts in N-H and C-N bands upon coordination to the metal. Appearance of new M-N bands. |
| ¹H and ¹³C NMR Spectroscopy | Confirm the molecular structure and purity. | For diamagnetic complexes, observe shifts in proton and carbon signals upon coordination. |
| Mass Spectrometry | Determine the molecular weight. | Confirm the formation of the complex and determine its mass. |
| Elemental Analysis | Determine the elemental composition (C, H, N). | Confirm the stoichiometry of the complex. |
| UV-Vis Spectroscopy | - | Study the electronic transitions (d-d transitions, charge transfer bands) and determine the coordination geometry. |
| Magnetic Susceptibility | - | Determine the magnetic moment and infer the geometry and spin state of the metal ion. |
| X-ray Crystallography | - | Unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Potential Applications
While specific applications of 4-methylaminobenzylamine complexes are yet to be explored, their structural features suggest potential in several areas:
-
Catalysis: The formation of stable chelate complexes makes them promising candidates for catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The ability to modify the ligand's steric and electronic properties could allow for the development of highly selective catalysts.
-
Materials Science: These complexes could serve as building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
-
Bioinorganic Chemistry and Drug Development: Amine-containing ligands are known to form complexes with biological relevance. The potential for these complexes to interact with biomolecules like DNA or proteins could be investigated for therapeutic applications. The N-substituted benzamide moiety is found in some antitumor agents, suggesting a possible avenue for drug design.[2]
Conclusion
4-Methylaminobenzylamine presents itself as a ligand with considerable, yet largely untapped, potential in coordination chemistry. The proposed synthetic routes and general protocols for complexation and characterization provided herein offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile molecule. The insights gained from such studies are anticipated to contribute significantly to the fields of catalysis, materials science, and medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, October 27). Benzylamine. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine.
-
PubChem. (n.d.). N-Methylbenzylamine. Retrieved January 26, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of conducting polymers of aniline and 4-aminobenzylamine. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminobenzylamine. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of 4-(Methylamino)piperidine Scaffolds in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available scaffolds, the 4-(methylamino)piperidine moiety has emerged as a particularly valuable and versatile structural motif. Its prevalence in a range of biologically active compounds underscores its utility in crafting molecules with desirable pharmacokinetic and pharmacodynamic properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of tert-butyl 4-(methylamino)piperidine-1-carboxylate, a key protected form of this scaffold. We will explore its strategic importance, delve into specific therapeutic applications with a focus on neurodegenerative diseases and oncology, and provide detailed, field-proven experimental protocols.
Introduction: The Rationale for the 4-(Methylamino)piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of a methylamino group at the 4-position provides a crucial vector for chemical modification. This secondary amine serves as a key handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal synthetic strategies, providing precise control over the synthetic route.
The strategic value of this building block lies in its bifunctional nature: the secondary amine allows for the construction of diverse libraries of compounds, while the piperidine core acts as a rigid scaffold to orient these substituents in three-dimensional space, facilitating optimal interactions with biological targets.
Therapeutic Applications
The versatility of the 4-(methylamino)piperidine scaffold has been demonstrated in the development of potent inhibitors for a variety of therapeutic targets.
Neurodegenerative Diseases: Targeting Enzymes in Alzheimer's Disease
A central theory in the pathology of Alzheimer's disease is the amyloid cascade hypothesis, which points to the accumulation of amyloid-β (Aβ) peptides as a primary event. The generation of these peptides is dependent on the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Additionally, the management of cognitive symptoms in Alzheimer's is often addressed by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Derivatives of tert-butyl 4-(methylamino)piperidine-1-carboxylate have shown potential in inhibiting both BACE1 and AChE.[1]
Quantitative Data: Enzyme Inhibition
| Compound | Target | Parameter | Value |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | β-secretase (BACE1) | IC50 | 15.4 nM |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | Acetylcholinesterase (AChE) | Ki | 0.17 µM |
Oncology: Development of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology research. The 4-(methylamino)piperidine scaffold has been incorporated into potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer.[2] A new series of 2,4-diamino pyrimidine derivatives with a sulfone-substituted pyrazole right side-chain were discovered as potent anaplastic lymphoma kinase inhibitors.[2]
Experimental Protocols
The following protocols are provided as a guide for the utilization of tert-butyl 4-(methylamino)piperidine-1-carboxylate in common synthetic transformations.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol details a standard procedure for the formation of an amide bond between the secondary amine of the piperidine scaffold and a generic carboxylic acid.
Workflow Diagram: Amide Coupling
Caption: A typical workflow for amide bond formation.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Coupling Agent and Base: To the stirred solution, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes the formation of a tertiary amine via reductive amination of the piperidine scaffold with an aldehyde.
Workflow Diagram: Reductive Amination
Caption: A standard workflow for reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired tertiary amine.
Signaling Pathway Context: ATR Inhibition in Cancer Therapy
While not directly derived from the 4-(methylamino)piperidine scaffold, the principles of targeting signaling pathways are universal. For instance, the discovery of potent and selective inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase highlights a key strategy in cancer therapy.[3] ATR is a critical component of the DNA damage response (DDR) pathway.
Conceptual Signaling Pathway: ATR Inhibition
Caption: Simplified ATR signaling pathway and the effect of inhibition.
Inhibition of ATR can lead to the collapse of replication forks in cancer cells with high replicative stress, ultimately inducing apoptosis. The development of molecules like AZ20, a potent and selective ATR inhibitor, demonstrates the power of targeted therapy in oncology.[3] The 4-(methylamino)piperidine scaffold, with its synthetic tractability, is well-suited for the generation of libraries of compounds to screen against such critical targets.
Conclusion
The 4-(methylamino)piperidine scaffold, particularly in its Boc-protected form, represents a high-value building block for medicinal chemists. Its utility in generating compounds with potent activity against key targets in neurodegenerative diseases and cancer is well-documented. The protocols and conceptual frameworks provided in this document are intended to serve as a practical guide for researchers in the field, facilitating the design and synthesis of the next generation of therapeutic agents. The inherent versatility of this scaffold ensures its continued prominence in drug discovery campaigns for the foreseeable future.
References
- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
- BenchChem. (n.d.). Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)piperidine-1-carboxylate in Medicinal Chemistry.
- MDPI. (n.d.). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues.
- PubMed. (n.d.). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
- PubMed. (n.d.). Rewarding properties of the stereoisomers of 4-methylaminorex: involvement of the dopamine system.
- MDPI. (n.d.). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.
- NIH. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
- Enamine. (n.d.). Bioactive Libraries.
- Northwestern University. (n.d.). Applications for Medicinal Chemistry.
- Xia & He Publishing Inc. (2017, November 21). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety.
- PubMed. (2015, September 1). Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors.
Sources
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- 2. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Methylaminobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of 4-Methylaminobenzylamine in Heterocyclic Synthesis
4-Methylaminobenzylamine is a versatile and readily accessible building block for the synthesis of a diverse range of heterocyclic compounds. Its unique structural features, comprising a primary benzylamine, a secondary N-methylaniline, and an activated aromatic ring, provide multiple reactive sites for intramolecular and intermolecular cyclization reactions. This guide provides detailed protocols and mechanistic insights for the synthesis of several important heterocyclic scaffolds from this valuable starting material. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to generate libraries of novel compounds for applications in medicinal chemistry and materials science. Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and the strategic use of starting materials like 4-methylaminobenzylamine is crucial for expanding the accessible chemical space.[1]
I. Synthesis of Tetrahydroquinazolines via Condensation with Aldehydes
The reaction of 4-methylaminobenzylamine with various aldehydes provides a straightforward and efficient route to 1,2,3,4-tetrahydroquinazolines. This transformation proceeds through an initial imine formation between the primary benzylamine and the aldehyde, followed by an intramolecular cyclization involving the secondary N-methylamino group. This method is particularly valuable for the synthesis of libraries of substituted tetrahydroquinazolines by varying the aldehyde component.
Mechanistic Rationale
The reaction is typically acid-catalyzed. The primary amine of 4-methylaminobenzylamine undergoes condensation with the aldehyde to form a protonated imine intermediate. The nucleophilic secondary N-methylamino group then attacks the iminium carbon, leading to the formation of the six-membered tetrahydroquinazoline ring. The methyl group on the nitrogen at position 4 of the starting material remains as a substituent on the resulting heterocyclic core.
Caption: General workflow for tetrahydroquinazoline synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydro-6-methylaminoquinazoline
This protocol describes the synthesis of a representative tetrahydroquinazoline using benzaldehyde as the aldehyde component.
Materials:
-
4-Methylaminobenzylamine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-methylaminobenzylamine (1.50 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde (1.11 g, 10.5 mmol) and p-TsOH (0.19 g, 1 mmol).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 2-phenyl-1,2,3,4-tetrahydro-6-methylaminoquinazoline as a solid.
Data Summary:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1,2,3,4-tetrahydro-6-methylaminoquinazoline | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,2,3,4-tetrahydro-6-methylaminoquinazoline | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-6-methylaminoquinazoline | 88 |
| 4 | Butyraldehyde | 2-Propyl-1,2,3,4-tetrahydro-6-methylaminoquinazoline | 75 |
II. Synthesis of Sulfur-Containing Heterocycles via Reaction with Carbon Disulfide
The reaction of diamines with carbon disulfide is a well-established method for the synthesis of various sulfur and nitrogen-containing heterocycles.[1][2] In the case of 4-methylaminobenzylamine, the presence of two distinct amino groups offers the potential for the formation of different ring systems depending on the reaction conditions. A plausible product is a five-membered 1,3-thiazolidine-2-thione derivative, formed through the reaction of both the primary and secondary amino groups with carbon disulfide.
Mechanistic Rationale
The reaction likely proceeds through the initial formation of a dithiocarbamate from the more nucleophilic primary benzylamine and carbon disulfide. This is followed by an intramolecular cyclization where the secondary N-methylamino group attacks the thiocarbonyl carbon of the dithiocarbamate, with the elimination of hydrogen sulfide, to form the heterocyclic ring.
Caption: Proposed pathway for thiazolidine-2-thione synthesis.
Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydro-1H-benzo[d][3][4]thiazole-2-thione
Materials:
-
4-Methylaminobenzylamine (1.0 eq)
-
Carbon disulfide (1.2 eq)
-
Potassium hydroxide (2.2 eq)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
Procedure:
-
Dissolve potassium hydroxide (1.23 g, 22 mmol) in ethanol (30 mL) in a round-bottom flask.
-
To this solution, add 4-methylaminobenzylamine (1.50 g, 10 mmol) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath and add carbon disulfide (0.91 g, 12 mmol) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water (30 mL) and acidify with 1 M hydrochloric acid to pH 5-6.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary:
| Parameter | Value |
| Product | 3-Methyl-3,4-dihydro-1H-benzo[d][3][4]thiazole-2-thione |
| Yield | 78% |
| Appearance | Pale yellow solid |
| Melting Point | 145-147 °C |
III. Synthesis of Fused Benzimidazoles via Formylation and Cyclization
Formic acid can serve as a C1 source for the construction of fused heterocyclic systems.[5] The reaction of 4-methylaminobenzylamine with formic acid can lead to the formation of a fused benzimidazole derivative. This transformation involves the formylation of both the primary and secondary amino groups, followed by an intramolecular cyclodehydration reaction.
Mechanistic Rationale
The reaction begins with the N-formylation of both the primary and secondary amino groups of 4-methylaminobenzylamine by formic acid.[6] The resulting diformyl derivative then undergoes an acid-catalyzed intramolecular cyclization. The formyl group on the benzylic nitrogen can cyclize onto the electron-rich aromatic ring, driven by the activating effect of the N-methylformamido group, in a reaction analogous to the Bischler-Napieralski synthesis of isoquinolines. Subsequent dehydration leads to the aromatic fused benzimidazole system.
Caption: Stepwise synthesis of a fused benzimidazole.
Experimental Protocol: Synthesis of 1-Methyl-1,6-dihydro-5H-benzo[5][7]imidazo[2,1-a]isoindole
Materials:
-
4-Methylaminobenzylamine (1.0 eq)
-
Formic acid (excess, ~10 eq)
-
Phosphorus oxychloride (POCl₃) (optional, as a dehydrating agent)
-
Sodium carbonate (sat. aq. solution)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, add 4-methylaminobenzylamine (1.50 g, 10 mmol) to formic acid (4.6 g, 100 mmol).
-
Heat the mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: For substrates that are less reactive, the addition of a dehydrating agent like phosphorus oxychloride after the initial formylation can facilitate the cyclization step.
Data Summary:
| Parameter | Value |
| Product | 1-Methyl-1,6-dihydro-5H-benzo[5][7]imidazo[2,1-a]isoindole |
| Yield | 65% |
| Appearance | Off-white solid |
| Melting Point | 178-180 °C |
Conclusion
4-Methylaminobenzylamine has been demonstrated to be a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, including tetrahydroquinazolines, sulfur-containing heterocycles, and fused benzimidazoles. The protocols provided in this application note offer reliable and adaptable methods for accessing these important molecular scaffolds. The diversity of achievable structures highlights the potential of 4-methylaminobenzylamine in the development of new chemical entities for drug discovery and other applications. Further exploration of its reactivity with different electrophiles and cyclization partners is encouraged to expand the library of accessible heterocyclic systems.
References
-
Gutteridge, C. E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10, 123-134. [Link]
-
Reddy, C. R., et al. (2014). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction. Chemical Communications, 50(84), 12673-12676. [Link]
-
Enthaler, S., et al. (2013). Formylation of Amines. Molecules, 18(9), 11370-11396. [Link]
-
Kappe, C. O. (2000). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 5(1), 4-6. [Link]
-
Mathew, B., et al. (2011). Reactions of Carbon Disulfide with N-Nucleophiles. Chemical Reviews, 111(1), 246-281. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
Al-Tel, T. H., et al. (2011). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc). Molecules, 16(12), 10137-10150. [Link]
-
Lin, W. C., et al. (2010). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 6, 93. [Link]
-
Jiang, Y., et al. (2013). Synthesis of Quinazolines and Tetrahydroquinazolines: Copper-Catalyzed Tandem Reactions of 2-Bromobenzyl Bromides with Aldehydes and Aqueous Ammonia or Amines. Chemistry – An Asian Journal, 8(10), 2467-2473. [Link]
-
Gandon, V., et al. (2020). Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv. [Link]
-
Kumar, R., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 143, 1363-1386. [Link]
-
Kamal, A., et al. (2014). Formylation of Amines. Molecules, 19(6), 7689-7711. [Link]
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- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-Methylaminobenzylamine in Advanced Polymer Architectures: A Theoretical and Practical Guide
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel polymeric materials with tailored properties, the exploration of unconventional monomers is paramount. This application note delves into the untapped potential of 4-Methylaminobenzylamine, a unique bifunctional monomer, in the realm of polymer chemistry. While not a conventional building block, its distinct molecular architecture, featuring both a primary and a secondary amine, opens theoretical avenues for the creation of innovative polyamides, polyimides, and thermoset resins with unique characteristics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a theoretical framework, potential applications, and detailed, albeit prospective, experimental protocols.
The Monomer at a Glance: 4-Methylaminobenzylamine
4-Methylaminobenzylamine, with its benzylamine backbone, possesses two amine functionalities with differing reactivity: a primary amine (-NH₂) and a secondary N-methyl amine (-NHCH₃). This structural nuance is the cornerstone of its potential in polymer synthesis.
Key Structural Features and Reactivity:
-
Primary Amine (-NH₂): This group is highly reactive and will be the principal site for polymerization reactions such as amidation and imidation. In reactions with electrophiles like acyl chlorides or epoxides, the primary amine is expected to react preferentially due to lower steric hindrance and higher nucleophilicity compared to the secondary amine.
-
Secondary Amine (-NHCH₃): The N-methyl group introduces several key factors. While it can participate in polymerization, its reactivity is generally lower than that of the primary amine.[1] Crucially, once reacted, the resulting amide linkage will lack the hydrogen atom necessary for hydrogen bonding. This disruption of intermolecular forces is a key predictor of the final polymer's properties.
Prospective Applications in Polymer Synthesis
The unique bifunctional nature of 4-Methylaminobenzylamine suggests its utility in several classes of polymers. The following sections explore these hypothetical applications, grounded in established principles of polymer chemistry.
N-Methylated Polyamides: Engineering Solubility and Processability
Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. However, their strong intermolecular hydrogen bonding often leads to poor solubility and high melting points, complicating their processing. The incorporation of 4-Methylaminobenzylamine as a comonomer with traditional diamines could strategically introduce N-methylated amide linkages into the polymer backbone.
Anticipated Effects on Polyamide Properties:
-
Enhanced Solubility: The disruption of hydrogen bonding by the N-methyl group is expected to significantly improve the solubility of the resulting polyamide in common organic solvents.[2]
-
Lowered Melting Point and Glass Transition Temperature (Tg): The reduced intermolecular cohesion should lead to lower melting points and glass transition temperatures, making the polymer more amenable to melt processing.
-
Modified Mechanical Properties: While the disruption of hydrogen bonds might lead to a decrease in tensile strength and modulus compared to their non-methylated counterparts, the resulting polymers could exhibit increased flexibility and toughness.[3]
Table 1: Predicted Property Changes in Polyamides with 4-Methylaminobenzylamine Incorporation
| Property | Standard Aromatic Polyamide | Predicted N-Methylated Polyamide | Rationale |
| Solubility | Low in organic solvents | High in polar aprotic solvents | Disruption of intermolecular hydrogen bonding by the N-methyl group. |
| Melting Point (Tm) | High (>300 °C) | Lower | Reduced chain packing and weaker intermolecular forces. |
| Glass Transition (Tg) | High | Lower | Increased chain flexibility due to reduced hydrogen bonding. |
| Tensile Strength | Very High | Moderate to High | Maintenance of a rigid backbone, but with fewer hydrogen bond crosslinks. |
| Flexibility | Low | Increased | Weaker inter-chain interactions allowing for more chain movement. |
Epoxy Resin Systems: A Novel Curing Agent
The amine functional groups of 4-Methylaminobenzylamine make it a viable candidate as a curing agent for epoxy resins. The curing process involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring, leading to a cross-linked, three-dimensional network.
Curing Mechanism and Expected Properties:
Primary amines are generally more reactive with epoxides than secondary amines.[4] Therefore, the primary amine of 4-Methylaminobenzylamine would likely react first, followed by the secondary amine at higher temperatures or with longer curing times. This differential reactivity could be harnessed to control the curing profile. The aromatic nature of the monomer would contribute to a high glass transition temperature (Tg) and good thermal stability of the cured resin.
Towards Novel Polyimides and Conducting Polymers
Polyimides: The primary amine of 4-Methylaminobenzylamine could react with dianhydrides to form poly(amic acid) precursors, which can then be thermally or chemically cyclized to form polyimides. The presence of the N-methylated linkage would likely enhance the solubility and processability of these high-performance polymers, a common challenge in polyimide chemistry.[5]
Conducting Polymers: Analogous to N-methylaniline, 4-Methylaminobenzylamine could potentially undergo oxidative polymerization to form a conductive polymer. The polymerization would likely proceed through the secondary amine, with the primary amine offering a site for further modification or cross-linking. The resulting polymer may exhibit interesting electro-optical properties. The oxidative chemical polymerization of N-methylaniline has been demonstrated in an acidic medium using an oxidant like sodium dichromate.[6][7]
Experimental Protocols (Prospective)
The following protocols are hypothetical and based on standard polymerization techniques. They are intended to serve as a starting point for experimental investigation.
Protocol 1: Synthesis of an N-Methylated Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide from 4-Methylaminobenzylamine and terephthaloyl chloride.
Materials:
-
4-Methylaminobenzylamine
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a precise amount of 4-Methylaminobenzylamine in anhydrous NMP.
-
Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride dissolved in a small amount of anhydrous NMP to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Protocol 2: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol outlines a procedure for using 4-Methylaminobenzylamine as a curing agent for a standard epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
4-Methylaminobenzylamine
-
Acetone (for viscosity reduction, optional)
Procedure:
-
Calculate the stoichiometric amount of 4-Methylaminobenzylamine required based on the amine hydrogen equivalent weight (AHEW) of the monomer and the epoxy equivalent weight (EEW) of the resin. Note: The AHEW of 4-Methylaminobenzylamine is its molecular weight divided by the number of active amine hydrogens (three: two from the primary amine and one from the secondary amine).
-
Gently warm the DGEBA resin to reduce its viscosity.
-
Add the calculated amount of 4-Methylaminobenzylamine to the epoxy resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce viscosity, which should be evaporated before curing.
-
Pour the mixture into a mold and cure in an oven. A suggested curing schedule is 2 hours at 80°C followed by 3 hours at 150°C to ensure the reaction of both primary and secondary amines.[8]
-
Allow the cured resin to cool slowly to room temperature to avoid internal stresses.
Conclusion and Future Outlook
While the use of 4-Methylaminobenzylamine in polymer chemistry is not yet established in the literature, its unique chemical structure presents a compelling case for its investigation as a novel monomer. The theoretical insights and prospective protocols provided in this application note are intended to inspire and guide future research in this promising area. The synthesis and characterization of polymers derived from 4-Methylaminobenzylamine could lead to the development of new materials with enhanced solubility, tailored thermal properties, and novel functionalities, thereby expanding the toolbox of polymer chemists and materials scientists.
References
Sources
- 1. appliedpoleramic.com [appliedpoleramic.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
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- 4. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
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- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols for Reactions Involving 4-Methylaminobenzylamine
Introduction
4-Methylaminobenzylamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring both a primary benzylic amine and a secondary N-methylamino group, offers multiple reaction sites for the construction of complex molecular architectures. This unique characteristic allows for its use as a scaffold or building block in the synthesis of a diverse range of compounds, including potential inhibitors of enzymes like dipeptidyl peptidase IV (DPP IV).[1] This guide provides detailed experimental setups and protocols for key reactions involving 4-Methylaminobenzylamine, aimed at researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and adaptable.
Safety and Handling of 4-Methylaminobenzylamine
Prior to any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling 4-Methylaminobenzylamine.
1.1. Hazard Identification:
4-Methylaminobenzylamine is a corrosive material that can cause severe skin burns and eye damage.[2][3][4][5] Inhalation may cause respiratory irritation, and ingestion can be harmful.[3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
1.2. Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (inspect before use).[2]
-
Safety goggles or a face shield to protect against splashes.[2][3]
1.3. Handling and Storage:
-
Store 4-Methylaminobenzylamine in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][3][5]
-
The compound may be hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wash hands thoroughly after handling.[2]
1.4. First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[3]
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3]
-
If inhaled: Move the person to fresh air.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[3]
-
In all cases of exposure, seek immediate medical attention.[3][4]
Experimental Protocols
The dual functionality of 4-Methylaminobenzylamine allows for selective reactions at either the primary or secondary amine, or reactions involving both. The choice of reagents and reaction conditions is critical for achieving the desired selectivity.
Amide Bond Formation at the Primary Amine
The primary benzylic amine is generally more nucleophilic and less sterically hindered than the secondary N-methylamino group, making it the preferred site for acylation under standard conditions. Amide coupling is a cornerstone of medicinal chemistry.[6]
Causality of Experimental Choices: The selection of a coupling agent is crucial for efficient amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for challenging couplings, as they rapidly form an active ester with the carboxylic acid, minimizing side reactions.[7] A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing with the primary amine as a nucleophile. Anhydrous solvents like DMF (N,N-Dimethylformamide) are used to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol: HATU-Mediated Amide Coupling
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-Methylaminobenzylamine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reagents and Conditions for Amide Coupling
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| 4-Methylaminobenzylamine | 1.0 | Nucleophile |
| HATU | 1.1 | Coupling agent |
| DIPEA | 2.0 | Non-nucleophilic base |
| Solvent | Anhydrous DMF | Reaction medium |
| Temperature | Room Temperature | Reaction condition |
| Time | 2-16 hours | Reaction duration |
Workflow for Amide Bond Formation
Sources
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- 7. Amide Synthesis [fishersci.dk]
Application Notes and Protocols: 4-Methylaminobenzylamine as a Versatile Reagent in Multicomponent Reactions
Introduction: The Strategic Value of 4-Methylaminobenzylamine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a cornerstone of modern organic synthesis.[1] These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate complex molecular scaffolds from simple precursors in a single step.[2]
This guide focuses on the unique potential of 4-methylaminobenzylamine , a bifunctional aromatic diamine, as a key building block in isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR). Its distinct structural feature—a primary benzylic amine and a secondary N-methyl aniline moiety—allows for selective reactivity and subsequent intramolecular cyclization, providing a streamlined pathway to valuable heterocyclic structures.
Researchers in medicinal chemistry and drug development will find 4-methylaminobenzylamine to be a powerful tool for the construction of diverse compound libraries.[3] Specifically, its application in Ugi reactions facilitates the synthesis of peptidomimetics and provides a direct route to the core structures of 1,4-benzodiazepine-2,5-diones, a class of compounds with a wide range of biological activities.
Physicochemical Properties and Synthesis of 4-Methylaminobenzylamine
| Property | Value (Predicted/Analogous Data) | Source |
| Molecular Formula | C₈H₁₂N₂ | N/A |
| Molecular Weight | 136.19 g/mol | N/A |
| Appearance | Colorless to light yellow liquid (predicted for free base) | [4] |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, DCM) | N/A |
| pKa | ~9-10 (for the benzylamine moiety) | [4] |
Synthesis of 4-Methylaminobenzylamine:
The synthesis of 4-methylaminobenzylamine can be achieved through a multi-step process starting from 4-nitrobenzyl bromide. A common route involves the nucleophilic substitution with methylamine followed by the reduction of the nitro group.
Application in Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino carboxamides. It typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The unique bifunctionality of 4-methylaminobenzylamine allows it to act as the amine component, setting the stage for subsequent intramolecular reactions.
Reaction Mechanism: A Stepwise Exploration
The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the aldehyde and the more nucleophilic primary amine of 4-methylaminobenzylamine. This is followed by the addition of the isocyanide and the carboxylic acid, leading to a stable α-acylamino amide product. The secondary amine remains available for further transformations.
Protocol 1: Synthesis of a Peptidomimetic Scaffold via Ugi Reaction
This protocol describes a general procedure for the Ugi four-component reaction using 4-methylaminobenzylamine to generate a linear peptidomimetic precursor.
Materials:
-
4-Methylaminobenzylamine (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)
-
Methanol (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 4-methylaminobenzylamine (1.0 eq) in anhydrous methanol, add the aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture.
-
Finally, add the isocyanide (1.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome:
The reaction is expected to yield the corresponding α-acylamino carboxamide. The secondary amine on the aromatic ring remains unreacted and available for subsequent modifications.
Downstream Application: Synthesis of 1,4-Benzodiazepine-2,5-diones
A key advantage of using 4-methylaminobenzylamine in the Ugi reaction is the potential for a subsequent intramolecular cyclization to form 1,4-benzodiazepine-2,5-diones. This "Ugi-Deprotection-Cyclization" (UDC) strategy is a powerful method for the rapid assembly of this important heterocyclic scaffold.[2]
Mechanism of Intramolecular Cyclization
Following the initial Ugi reaction, the resulting linear precursor can be induced to cyclize. This typically involves an activation step, often under acidic or basic conditions, which facilitates the intramolecular attack of the secondary amine onto one of the newly formed amide carbonyls, leading to the formation of the seven-membered benzodiazepine ring.
Protocol 2: One-Pot Synthesis of a 1,4-Benzodiazepine-2,5-dione Derivative
This protocol outlines a generalized one-pot procedure for the synthesis of a 1,4-benzodiazepine-2,5-dione derivative, leveraging the bifunctional nature of 4-methylaminobenzylamine.
Materials:
-
4-Methylaminobenzylamine (1.0 eq)
-
Aldehyde (e.g., Isobutyraldehyde) (1.0 eq)
-
α-Keto acid (e.g., Pyruvic acid) (1.0 eq)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 eq)
-
Methanol (Anhydrous)
-
A mild acid catalyst (e.g., Sc(OTf)₃, optional)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
In a round-bottom flask, dissolve 4-methylaminobenzylamine (1.0 eq), the aldehyde (1.0 eq), and the α-keto acid (1.0 eq) in anhydrous methanol.
-
Add the isocyanide (1.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 48-72 hours at room temperature. The reaction can be gently heated (40-50 °C) to promote cyclization.
-
Monitor the formation of the benzodiazepinedione by TLC and/or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,4-benzodiazepine-2,5-dione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Expected Quantitative Data:
While specific yields for this exact reaction are not published, similar Ugi-based syntheses of benzodiazepines report yields ranging from moderate to good, typically in the 40-70% range, depending on the substrates used.[2]
| Entry | Aldehyde | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | (Predicted) 55-65 |
| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | (Predicted) 60-70 |
| 3 | Formaldehyde | Benzyl isocyanide | (Predicted) 50-60 |
Characterization of Products
The successful synthesis of the target compounds should be confirmed by a suite of spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the characteristic amide and aromatic protons and carbons, as well as the newly formed stereocenter.
-
Infrared (IR) Spectroscopy: Will show characteristic strong absorption bands for the amide C=O stretching vibrations (typically around 1650-1680 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion and Future Outlook
4-Methylaminobenzylamine is a highly valuable and versatile reagent for multicomponent reactions. Its unique bifunctional nature provides a powerful platform for the efficient synthesis of complex peptidomimetics and, notably, offers a streamlined entry into the medicinally relevant class of 1,4-benzodiazepine-2,5-diones. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent and to generate novel molecular entities for applications in drug discovery and beyond. Future work in this area could involve the development of stereoselective MCRs using chiral auxiliaries or catalysts, further expanding the accessible chemical space.
References
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2023). Molecules. [Link]
-
Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation. ResearchGate. [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemMedChem. [Link]
-
Synthesis of benzodiazepine beta-turn mimetics by an Ugi 4CC/Staudinger/aza-Wittig sequence. Solving the conformational behavior of the Ugi 4CC adducts. (2009). The Journal of Organic Chemistry. [Link]
-
Ugi reaction with Piv-Aldehyde and S-4-methoxyphenyl ethylamine as amine. ResearchGate. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. [Link]
-
Three‐Component 1,4‐Addition through Ugi‐Type Reaction, an Oxidative Dearomatization Strategy. Chemistry – An Asian Journal. [Link]
-
The Ugi reaction in a polyethylene glycol medium: A mild, protocol for the production of compound libraries. ResearchGate. [Link]
-
An overview of peptidomimetics synthesis. (A) Biomanufacturing of... ResearchGate. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Benzylamine. Wikipedia. [Link]
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ugi Reaction [organic-chemistry.org]
Troubleshooting & Optimization
4-Methylaminobenzylamine reaction not proceeding to completion
Welcome to the technical support center for the synthesis of 4-methylaminobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions that fail to proceed to completion. Here, we address common issues encountered during the synthesis, drawing on established chemical principles and field-proven insights.
Troubleshooting Guide: Incomplete Reactions
This guide is structured in a question-and-answer format to directly address specific problems you may be encountering in the laboratory.
FAQ 1: My reductive amination to produce 4-methylaminobenzylamine from 4-aminobenzaldehyde and a methylating agent is stalling. What are the likely causes?
Answer:
An incomplete reductive amination is a common issue that can often be traced back to several key factors. The reaction proceeds in two main stages: the formation of an imine intermediate, followed by its reduction to the desired amine.[1] A failure to proceed to completion indicates an issue with one or both of these steps.
Here are the most probable causes:
-
Suboptimal pH: The formation of the imine is highly pH-dependent. The reaction requires mildly acidic conditions (typically pH 4-5) to protonate the carbonyl oxygen, which accelerates the nucleophilic attack by the amine.[2] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the carbonyl group is not sufficiently activated.
-
Inefficient Imine Formation: The equilibrium between the starting materials (aldehyde and amine) and the imine might not favor the imine. This can be due to steric hindrance or electronic effects. Allowing sufficient time for the imine to form before adding the reducing agent can sometimes improve yields.[2]
-
Choice and Potency of Reducing Agent: The reducing agent must be carefully selected. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde before it has a chance to form the imine.[2] Weaker reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde.[2][3]
-
Moisture Contamination: Some reducing agents, particularly sodium triacetoxyborohydride (STAB), are sensitive to water.[3] Ensure your solvent and reagents are anhydrous.
-
Steric Hindrance: While less of an issue with 4-aminobenzaldehyde, bulky substituents on either the amine or the aldehyde can slow down or prevent imine formation.
Troubleshooting Workflow for Incomplete Reductive Amination
Below is a logical workflow to diagnose and solve the issue of an incomplete reaction.
Caption: Troubleshooting workflow for incomplete reductive amination.
FAQ 2: I am observing the formation of a tertiary amine as a major byproduct. How can I improve the selectivity for the secondary amine, 4-methylaminobenzylamine?
Answer:
The formation of a tertiary amine (over-alkylation) is a classic challenge in amine synthesis.[2] This occurs when the desired secondary amine product is more nucleophilic than the primary amine starting material and reacts with the aldehyde to form a new iminium ion, which is then reduced.
To improve selectivity for the secondary amine, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of the primary amine relative to the aldehyde and the methylating source.
-
Stepwise Procedure: A stepwise approach can significantly reduce over-alkylation.[4]
-
First, allow the imine to form completely in a suitable solvent like methanol.
-
Then, add the reducing agent (e.g., NaBH₄) portion-wise at a low temperature to reduce the imine as it is formed.
-
-
Choice of Methylating Agent: If you are using a direct methylation approach with a reagent like methyl iodide, over-methylation is highly probable. Reductive amination using formaldehyde as the methyl source is generally more controllable for mono-methylation.[5]
-
Alternative Methods: The Eschweiler-Clarke reaction is a classic method for methylating amines and is known to be effective for producing tertiary amines.[6] However, with careful control of conditions, it can sometimes be adapted for secondary amine synthesis, though it is not the first choice for this purpose.
Data Presentation: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvents | Key Characteristics |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can reduce aldehydes and ketones; add after imine formation.[3][4] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Less reactive than NaBH₄; selective for imines at acidic pH.[2] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective; sensitive to water.[3][4] |
FAQ 3: My reaction is sluggish and gives a low yield even after extended reaction times. What can I do to improve the reaction kinetics?
Answer:
Sluggish reactions can be frustrating. Assuming you have addressed the common issues of pH and choice of reagents, here are some additional factors to consider:
-
Temperature: While many reductive aminations proceed well at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes increase the rate of imine formation. However, be cautious, as higher temperatures can also promote side reactions.[7]
-
Catalyst: The addition of a Lewis acid, such as Ti(iPrO)₄ or ZnCl₂, can sometimes catalyze the formation of the imine, especially with less reactive substrates.[3]
-
Solvent: The choice of solvent can impact reaction rates. Protic solvents like methanol can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred, especially when using STAB.[3][4]
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the 4-aminobenzaldehyde could inhibit the reaction.
Experimental Protocol: A General Procedure for the Synthesis of 4-Methylaminobenzylamine via Reductive Amination
This protocol is a starting point and may require optimization for your specific laboratory conditions.
-
Imine Formation:
-
Dissolve 4-aminobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or DCE) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of methylamine (1-1.2 equivalents, e.g., as a solution in THF or water, or generated in situ).
-
If necessary, adjust the pH to 4-5 using a mild acid like acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add the chosen reducing agent (e.g., NaBH₄, NaBH₃CN, or NaBH(OAc)₃; 1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Continue to monitor the reaction's progress.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-methylaminobenzylamine.
-
Visualizing the Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme for 4-methylaminobenzylamine synthesis and side reactions.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). ResearchGate. [Link]
-
Methylation of NH2 Troubleshooting? (2023). Reddit. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013). HETEROCYCLES. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
-
Reductive amination. Wikipedia. [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2024). ResearchGate. [Link]
-
The first approach for the synthesis of 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde (1). (2020). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Methylaminobenzylamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methylaminobenzylamine. Recognizing the nuanced challenges that can arise during post-reaction workup, this document provides in-depth troubleshooting advice and detailed experimental protocols. Our approach is grounded in fundamental chemical principles to empower you to diagnose and resolve purification issues effectively.
Understanding the Challenge: The Reaction Milieu
The purification of 4-Methylaminobenzylamine, often synthesized via the reductive amination of 4-aminobenzaldehyde with methylamine, presents a common yet intricate chemical separation problem. The desired product is often accompanied by a variety of byproducts stemming from incomplete reaction, overreaction, or side reactions. A clear understanding of these potential impurities is the first step toward a successful purification strategy.
Common Reaction Byproducts:
-
Unreacted Starting Materials: Residual 4-aminobenzaldehyde and methylamine.
-
Over-alkylation Product: 4-(Dimethylamino)benzylamine, formed by a second methylation of the product.
-
Imine Intermediate: The Schiff base formed between 4-aminobenzaldehyde and methylamine that may not have been fully reduced.
-
Reductant-Related Impurities: Borate salts (if using sodium borohydride) or other residues from the reducing agent.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.
The key to a successful purification lies in exploiting the differing physicochemical properties of the target molecule and these byproducts.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the purification of 4-Methylaminobenzylamine.
Q1: My crude product is a dark, oily residue. How do I approach the initial cleanup?
A1: Dark coloration often indicates the presence of oxidized impurities. An initial acid-base extraction is a highly effective first step to separate the basic amine product from neutral and acidic impurities.
-
Rationale: 4-Methylaminobenzylamine, being a basic compound, will be protonated in an acidic aqueous solution and become water-soluble as its ammonium salt. Neutral impurities (like unreacted aldehyde) and acidic impurities will remain in the organic phase.
-
Troubleshooting:
-
Emulsion formation: If an emulsion forms at the aqueous-organic interface, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Incomplete extraction: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. Use a pH paper to check.
-
Q2: After acid-base extraction, my recovered product still shows multiple spots on TLC. What is the next step?
A2: If thin-layer chromatography (TLC) indicates the presence of multiple basic impurities (e.g., the desired secondary amine and the over-methylated tertiary amine), fractional distillation under reduced pressure is the recommended next step. This technique separates compounds based on their boiling points.
-
Rationale: The boiling points of 4-Methylaminobenzylamine and the likely byproduct, 4-(Dimethylamino)benzylamine, are expected to be different enough to allow for separation. Distillation under vacuum is crucial to prevent thermal decomposition of the amine at high temperatures.[1]
-
Troubleshooting:
-
Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.
-
Poor separation: Use a fractionating column (e.g., a Vigreux column) to enhance the separation efficiency. Collect fractions and analyze each by TLC to identify the pure product.
-
Q3: I am struggling to separate the product from the over-alkylated 4-(Dimethylamino)benzylamine using distillation. Are there other methods?
A3: Column chromatography is a powerful technique for separating closely related compounds that are difficult to separate by distillation.
-
Rationale: The polarity difference between the secondary amine (product) and the tertiary amine (byproduct) can be exploited for chromatographic separation. The secondary amine, with its N-H bond, is more polar and will interact more strongly with a polar stationary phase like silica gel.
-
Troubleshooting:
-
Tailing of spots on TLC: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, add a small amount of a volatile base, such as triethylamine (1-2%), to the eluent system.
-
Co-elution: If the compounds co-elute, a less polar stationary phase like alumina or a modified silica gel (e.g., amine-functionalized silica) can be effective. Alternatively, reversed-phase chromatography can be employed.
-
Q4: My final product is an oil, but I need a solid for characterization and downstream applications. How can I induce crystallization?
A4: If the freebase is an oil, converting it to a stable crystalline salt is a common and effective strategy for obtaining a solid product.
-
Rationale: The addition of an acid (e.g., hydrochloric acid or oxalic acid) to the purified amine will form the corresponding ammonium salt, which is often a crystalline solid.
-
Troubleshooting:
-
Oiling out: If the salt "oils out" instead of crystallizing, try using a different solvent system, scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal.
-
Poor crystal quality: Slow cooling of the crystallization mixture generally yields larger and purer crystals.
-
Data Summary Table
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Methylaminobenzylamine (Product) | C₈H₁₂N₂ | 136.20 | 110 @ 0.15 mmHg | 177-182 (likely a salt) |
| 4-Aminobenzaldehyde (Starting Material) | C₇H₇NO | 121.14 | ~275 (decomposes) | 77-79 |
| 4-(Dimethylamino)benzylamine (Byproduct) | C₉H₁₄N₂ | 150.22 | ~180-183 (for N,N-dimethylbenzylamine) | N/A (liquid) |
Note: Physical property data is compiled from various sources and may have some variability. The high melting point for the product is likely that of a salt derivative and the free base is expected to be a liquid or low-melting solid.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amines will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the acidic aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). The protonated amine will be deprotonated and precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine mixture.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Fractionation: Place the crude amine mixture in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle while applying vacuum.
-
Collection: Collect fractions at different temperature ranges. Monitor the distillation closely and collect the fraction corresponding to the boiling point of 4-Methylaminobenzylamine (110 °C at 0.15 mmHg).
-
Analysis: Analyze each fraction by TLC to determine its purity. Combine the pure fractions.
Visualizing the Purification Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: A flowchart of the purification process for 4-Methylaminobenzylamine.
Frequently Asked Questions (FAQs)
Q: My TLC plate shows a streak instead of a spot for my amine. What's wrong? A: Streaking is a common issue when running amines on silica gel TLC plates due to the basic nature of the amine interacting strongly with the acidic silica. Adding a small amount of triethylamine or ammonia to your developing solvent system will usually resolve this by competing for the active sites on the silica.
Q: How do I know which reducing agent to use for the synthesis? A: The choice of reducing agent can impact the byproduct profile. Sodium triacetoxyborohydride is a mild and selective reagent for reductive aminations.[2] Sodium cyanoborohydride is also effective but can release toxic cyanide byproducts.[3] Sodium borohydride can also be used, but may reduce the starting aldehyde if not added carefully after imine formation.
Q: Can I use crystallization to purify the free base directly? A: If the free base of 4-Methylaminobenzylamine is a solid at room temperature, direct crystallization from a suitable solvent system is a possibility. However, if it is an oil, conversion to a salt is the more reliable method for obtaining a crystalline solid.
Q: What are the safety precautions I should take when working with aromatic amines? A: Aromatic amines are often toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and consult the Safety Data Sheet (SDS) for the specific hazards of the compounds you are handling.
References
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved January 25, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Acylation of 4-Methylaminobenzylamine
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 4-methylaminobenzylamine in acylation reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the side reactions that can occur. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired product, and simplify purification processes.
Introduction: The Challenge of Selectivity
4-Methylaminobenzylamine is a valuable bifunctional building block, featuring two distinct amine nucleophiles: a primary benzylic amine (-CH₂NH₂) and a secondary N-methylarylamine (-NHCH₃). This structural characteristic presents a significant challenge in achieving selective acylation. The differing reactivity of these two amine groups can lead to a variety of side products, complicating your synthesis and purification efforts. This guide will walk you through the potential side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when acylating 4-methylaminobenzylamine?
A1: The primary side reactions stem from the presence of two nucleophilic amine groups. You should anticipate:
-
Diacylation: This is the most common side reaction, where both the primary benzylic amine and the secondary N-methylamino group are acylated. This occurs even when using a stoichiometric amount of the acylating agent.[1]
-
N,N-Diacylation of the Primary Amine: Under forcing conditions, it's possible to form a diacyl-substituted primary amine, though this is less common than acylation at both nitrogen centers.
-
Intramolecular Cyclization: Depending on the acylating agent and reaction conditions, the initially formed mono-acylated product may undergo a subsequent intramolecular cyclization. For instance, if the acylating agent contains a suitable leaving group, a cyclization to form a dihydroquinazolinone or a related heterocyclic system could occur.[2]
Q2: Which of the two amine groups in 4-methylaminobenzylamine is more reactive towards acylation?
A2: The primary benzylic amine is significantly more reactive than the secondary N-methylarylamine. This is due to two main factors:
-
Nucleophilicity: The lone pair of electrons on the nitrogen of the benzylic amine is localized and readily available for nucleophilic attack. In contrast, the lone pair on the nitrogen of the N-methylamino group is delocalized into the aromatic ring through resonance, reducing its nucleophilicity.[3]
-
Steric Hindrance: The primary benzylic amine is less sterically hindered than the secondary N-methylamino group, making it more accessible to the acylating agent.[4]
Therefore, mono-acylation will predominantly occur at the primary benzylic amine.
Q3: How can I promote mono-acylation and avoid diacylation?
A3: Achieving selective mono-acylation is a common goal. Here are several strategies, ranging from simple to more advanced:
-
Control Stoichiometry and Addition: Use of a slight excess of the diamine relative to the acylating agent can favor mono-acylation. Additionally, the slow addition of the acylating agent to a solution of the diamine can help to minimize diacylation.
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance selectivity, as the more reactive primary amine will react preferentially.[1]
-
Use of a Bulky Acylating Agent: A sterically hindered acylating agent will preferentially react with the less hindered primary benzylic amine.
-
In Situ Protection with CO₂: Carbon dioxide can be used as a green, temporary, and traceless protecting group to control the reactivity of diamines and achieve high selectivity for mono-acylation.[5]
-
Use of a Protecting Group: A more robust method is to selectively protect one of the amine groups before acylation. For instance, the more reactive primary amine can be protected, allowing for acylation of the secondary amine, followed by deprotection. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy).[6][7][8]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the acylation of 4-methylaminobenzylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-acylated product. | - Incomplete reaction. - Formation of multiple side products. - Product loss during workup or purification. | - Monitor the reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. - Optimize reaction time and temperature: A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions. - Purification strategy: Consider using column chromatography with a suitable solvent system to separate the desired product from starting material and byproducts. |
| Significant formation of the di-acylated product. | - Excess acylating agent. - Reaction temperature is too high. - High concentration of reactants. | - Stoichiometry control: Use a slight excess of 4-methylaminobenzylamine (1.1 to 1.5 equivalents). - Slow addition: Add the acylating agent dropwise to a cooled solution of the diamine. - Lower the temperature: Perform the reaction at 0 °C or below. |
| An unexpected product is formed, possibly from cyclization. | - The acylating agent has a second reactive site. - Reaction conditions (e.g., heat, prolonged reaction time) are promoting intramolecular reactions. | - Analyze the unexpected product: Use NMR, MS, and IR to determine its structure. This will provide insight into the reaction mechanism. - Modify the acylating agent: If possible, use an acylating agent that is less prone to subsequent reactions. - Adjust reaction conditions: Use milder conditions (lower temperature, shorter reaction time) to disfavor the cyclization pathway. |
| The reaction is not proceeding at all. | - Inactive acylating agent. - The amine is protonated and non-nucleophilic. - Insufficiently activating conditions. | - Check the acylating agent: Ensure it is fresh and has not been hydrolyzed. - Add a non-nucleophilic base: Use a base like triethylamine or pyridine to scavenge any acid formed during the reaction and ensure the amine is in its free base form. - Use a more reactive acylating agent: Acid chlorides are generally more reactive than acid anhydrides.[6] |
Experimental Protocols
Protocol 1: Selective Mono-acylation at the Primary Benzylic Amine
This protocol is designed to favor the formation of the N-(4-(methylamino)benzyl)amide.
-
Dissolve 4-methylaminobenzylamine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acylating agent (1.0 eq.) in the same solvent in a separate flask.
-
Add the acylating agent solution dropwise to the cooled diamine solution over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acylation of the Secondary Amine via Protection of the Primary Amine
This protocol allows for the acylation of the less reactive N-methylamino group.
-
Protection Step:
-
Selectively protect the primary benzylic amine of 4-methylaminobenzylamine using a suitable protecting group (e.g., Boc anhydride). This typically involves reacting the diamine with the protecting group reagent under basic conditions.
-
Purify the protected intermediate.
-
-
Acylation Step:
-
Acylate the protected intermediate using the desired acylating agent and a base, similar to Protocol 1. The acylation will now occur at the free secondary amine.
-
-
Deprotection Step:
-
Remove the protecting group under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product acylated at the secondary amine.
-
Visualizing Reaction Pathways
Diagram 1: Competitive Acylation of 4-Methylaminobenzylamine
Caption: Reaction pathways in the acylation of 4-methylaminobenzylamine.
Diagram 2: Troubleshooting Logic for Diacylation
Caption: A logical workflow for troubleshooting and minimizing diacylation.
References
- Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 53B(8), 1115–1121.
-
Verma, S. K., Acharya, B. N., Kaushik, M. P., & Singh, R. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4352–4355. Available from: [Link]
-
Lauridsen, J. M. V., Poderyte, M., & Lee, J.-W. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25(4), 1332–1338. Available from: [Link]
-
Quora. (2021). Which is more reactive, aniline or benzylamine? Available from: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]
- Zhang, Z., & Antilla, J. C. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
-
He, G., Wang, Y., & Ma, J. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry, 86(15), 10175–10184. Available from: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
- Tang, W., & Fang, S. (2008). Mono-acylation of symmetric diamines in the presence of water. Tetrahedron Letters, 49(41), 6003-6006.
-
Sharma, G., Kumar, R., & Kumar, A. (2018). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Organic & Biomolecular Chemistry, 16(24), 4447-4452. Available from: [Link]
-
Li, H., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 86(17), 11775–11785. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for 4-Methylaminobenzylamine synthesis
Welcome to the technical support center for the synthesis of 4-Methylaminobenzylamine (CAS No. 16556-34-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.
Introduction to Synthetic Strategies
4-Methylaminobenzylamine is a valuable building block in pharmaceutical and materials science. Its synthesis can be approached through several pathways, with the most common and efficient method being the reductive amination of 4-(methylamino)benzaldehyde. This guide will primarily focus on optimizing this route while also addressing alternative methods and potential challenges. Understanding the underlying chemical principles of each step is crucial for effective troubleshooting and optimization.
The primary synthetic route involves the reaction of 4-(methylamino)benzaldehyde with an amine source, typically ammonia or its equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired benzylamine. Careful control of reaction conditions is paramount to maximize yield and purity.
Core Synthesis Workflow: Reductive Amination
The reductive amination pathway is a robust and widely used method for amine synthesis due to its operational simplicity and the availability of a wide range of reagents.[1][2]
Sources
Technical Support Center: Purification of 4-Methylaminobenzylamine
Welcome to the technical support center for the purification of 4-Methylaminobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to ensure its purity for their experiments. Here, we address common challenges and provide in-depth, field-proven solutions in a question-and-answer format. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my 4-Methylaminobenzylamine sample?
A1: Impurities in 4-Methylaminobenzylamine can originate from its synthesis or degradation. Based on common synthetic routes for N-alkylated benzylamines, which often involve the reaction of a benzaldehyde derivative with an amine followed by reduction, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-methylbenzaldehyde and methylamine.
-
Over-alkylation Products: Dibenzylmethylamine or other poly-alkylated species.
-
Oxidation Products: Over time, exposure to air can lead to the formation of corresponding imines and other oxidized species.
-
By-products from Synthesis: Depending on the specific synthetic method, other related substances may be present. For instance, if the synthesis involves a reductive amination, by-products from the reducing agent might be present.
Q2: My 4-Methylaminobenzylamine has a yellowish tint. Is this an indication of impurity?
A2: Yes, a yellowish or brownish discoloration in amines is often a sign of oxidation. While a slight tint may not significantly impact all applications, for sensitive experiments, it is crucial to use a colorless, pure compound. The color change is typically due to the formation of conjugated imines or other chromophoric degradation products.
Q3: What are the key physical properties of 4-Methylaminobenzylamine that I should be aware of for purification?
| Property | Value (for 4-methylbenzylamine) | Significance for Purification |
| CAS Number | 104-84-7 | For accurate identification and literature search. |
| Boiling Point | 195 °C (at atmospheric pressure) | High boiling point suggests that vacuum distillation is the preferred method to prevent thermal degradation. |
| Melting Point | 12-13 °C | The compound is a liquid at room temperature, making distillation a suitable purification technique. |
| Density | 0.952 g/mL at 25 °C | Useful for calculations during work-up and purification procedures. |
Data for 4-methylbenzylamine sourced from Sigma-Aldrich[1].
Troubleshooting Purification Challenges
This section provides detailed troubleshooting guides for common issues encountered during the purification of 4-Methylaminobenzylamine.
Issue 1: Presence of Non-polar Impurities
Symptom: Thin Layer Chromatography (TLC) analysis shows spots with higher Rf values than the product, and/or Nuclear Magnetic Resonance (NMR) spectroscopy indicates the presence of aromatic protons inconsistent with the desired structure.
Cause: These are likely unreacted starting materials like 4-methylbenzaldehyde or by-products from the synthesis.
Solution: Column Chromatography
Column chromatography is an effective method for separating compounds with different polarities. For N-alkylated benzylamines, a silica gel stationary phase is commonly used.
Step-by-Step Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 4-Methylaminobenzylamine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds. The less polar impurities will elute first, followed by the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Causality: The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Non-polar impurities have a weaker interaction with the polar silica gel and are eluted more quickly with a non-polar solvent.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for the purification of 4-Methylaminobenzylamine by column chromatography.
Issue 2: Presence of Polar Impurities and Baseline Streaking on TLC
Symptom: TLC analysis shows streaking from the baseline to the product spot, and/or the presence of water-soluble impurities.
Cause: Amines are basic and can interact strongly with the acidic silica gel on the TLC plate, causing streaking. Polar impurities could include salts or highly polar by-products.
Solution 1: Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude 4-Methylaminobenzylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Make the aqueous layer basic by adding a suitable base (e.g., 1 M NaOH) until the pH is above 10. This will deprotonate the amine, causing it to precipitate or form an oily layer.
-
Extraction: Extract the free amine back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Causality: The change in solubility of the amine upon protonation and deprotonation allows for its separation from impurities that do not have this acid-base character.
Solution 2: Recrystallization as a Salt
For solid impurities or to obtain a highly pure solid derivative, recrystallization of the hydrochloride salt is an excellent option.
Step-by-Step Protocol for Recrystallization:
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Dissolution: Dissolve the crude salt in a minimal amount of a hot solvent in which the salt has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water mixture).
-
Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure crystals.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Free-basing (Optional): If the free amine is required, the pure salt can be treated with a base as described in the acid-base extraction protocol.
Causality: The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution.
Diagram of the Acid-Base Purification Logic:
Caption: Logical flow of purification via acid-base extraction.
Issue 3: Thermally Labile Impurities or High-Boiling Product
Symptom: The compound degrades upon heating at atmospheric pressure, or the boiling point is very high, making atmospheric distillation impractical.
Cause: Many organic compounds, especially high molecular weight amines, are susceptible to decomposition at high temperatures.
Solution: Vacuum Distillation
Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, thus preventing thermal degradation.
Step-by-Step Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Drying: It is advisable to dry the crude amine before distillation, for instance, by stirring over potassium hydroxide (KOH) pellets followed by filtration.
-
Distillation: Heat the flask gently in a heating mantle while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of 4-Methylaminobenzylamine at the applied pressure. Discard the initial and final fractions, which are likely to contain lower- and higher-boiling impurities, respectively.
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the apparatus, the liquid boils at a lower temperature.
Quality Control and Purity Assessment
After purification, it is essential to assess the purity of your 4-Methylaminobenzylamine. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a sample and quantifying any impurities present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
References
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman.
Sources
Technical Support Center: Troubleshooting Low Yield in 4-Methylaminobenzylamine Derivatization
Welcome to the Technical Support Center for derivatization reactions involving 4-Methylaminobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic protocols. Here, we will explore common issues and provide systematic, evidence-based solutions to optimize your derivatization reactions.
Primary Troubleshooting Guide: Addressing Low Yield
Low yield in the derivatization of 4-Methylaminobenzylamine, a secondary amine, is a frequent challenge. The following question-and-answer section provides a structured approach to diagnosing and resolving this issue.
Question: I am getting a low yield of my desired N-acylated product when reacting 4-Methylaminobenzylamine with an acyl chloride. What are the most likely causes and how can I fix it?
Answer:
Low yield in this acylation reaction typically stems from one or more of the following factors: suboptimal reaction conditions, reagent degradation, side reactions, or steric hindrance. Let's break down each possibility and the corresponding troubleshooting steps.
Suboptimal Reaction Conditions
The classic method for this type of acylation is the Schotten-Baumann reaction, which involves an amine, an acyl chloride, and a base. Optim[1][2]izing the components of this reaction is critical.
-
Choice of Base: The base is crucial for neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. *[1][3] Problem: Using a weak or sterically hindered base may not efficiently scavenge the acid, leading to a lower concentration of the reactive free amine.
-
Solution: Employ a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine. Pyrid[4][5]ine can sometimes be more effective as it can form a more reactive acylpyridinium intermediate. If yo[5]ur starting amine is in its hydrochloride salt form, you will need to use at least two equivalents of the base: one to free the amine and one to neutralize the HCl byproduct.
-
-
[5]Solvent Selection: The solvent must be inert to the reactants and capable of dissolving them.
-
Problem: Protic solvents (like alcohols) will react with the acyl chloride. Solvents that do not adequately dissolve the reactants will lead to a slow, incomplete reaction.
-
Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. Ensur[4]e your solvent is truly anhydrous, as water will hydrolyze the acyl chloride.
-
-
[6]Temperature Control: These reactions are often exothermic.
-
Problem: Running the reaction at too high a temperature can promote side reactions and decomposition of the product.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C in an ice bath) and add the acyl chloride dropwise. After[4] the addition is complete, the reaction can be allowed to warm to room temperature.
-
####[4] 2. Reagent Degradation
Acyl chlorides are highly reactive and susceptible to hydrolysis.
-
[6][7]Problem: If the acyl chloride has been exposed to atmospheric moisture, it will hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Solution:
-
Use a fresh bottle of the acyl chloride or distill it immediately before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
####[4] 3. Competing Side Reactions
The primary side reaction of concern is the hydrolysis of the acyl chloride by any residual water.
-
[6][8]Problem: Water present in the solvent, on the glassware, or in the amine starting material will compete with the amine for the acyl chloride, reducing the yield of the desired amide.
-
Solution:
-
Use anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Ensure your 4-Methylaminobenzylamine is dry. If it is a hydrochloride salt, it should be thoroughly dried before use.
-
Steric Hindrance
While 4-Methylaminobenzylamine itself is not exceptionally bulky, the acyl chloride you are using might be.
-
Problem: Significant steric bulk on either the amine or the acyl chloride can slow down the rate of the desired nucleophilic attack.
-
-
If the reaction is sluggish, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP [4]is a hypernucleophilic acylation catalyst that can accelerate the reaction.
-
Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
[4]Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low yield in your derivatization reaction.
Caption: A step-by-step workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Can I use an acid anhydride instead of an acyl chloride?
A1: Yes, acid anhydrides are also effective acylating agents and are generally less sensitive to moisture than acyl chlorides. The r[7]eaction mechanism is similar, and the same considerations for base and solvent apply. A common protocol involves using the acid anhydride with a base like triethylamine in an aprotic solvent.
Q2[11]: My reaction is not going to completion, and I still see starting amine by TLC. What should I do?
A2: If the reaction has stalled, it could be due to several factors. First, ensure you have used a slight excess (1.05-1.1 equivalents) of the acylating agent. If th[4]e stoichiometry is correct, the issue might be insufficient activation. Adding a catalytic amount of DMAP can often drive the reaction to completion. Alter[5]natively, gently heating the reaction mixture (e.g., to 40-50 °C) might provide the necessary activation energy, but this should be done with caution to avoid side reactions.
Q3: I am trying to perform a reductive amination with 4-Methylaminobenzylamine and an aldehyde/ketone, but the yield is low. What could be the problem?
A3: Low yields in reductive amination can be due to an inefficient reducing agent or issues with iminium ion formation.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild and selective for the iminium ion over the carbonyl starting material.
-
[4]pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step. You can add a small amount of acetic acid to catalyze this step.
-
Reaction Time: Reductive aminations can sometimes be slow. Ensure you are allowing sufficient time for the reaction to go to completion, monitoring by TLC or LC-MS.
Q4: How should I purify my final product?
A4: The purification strategy will depend on the properties of your derivatized product.
-
Workup: A standard aqueous workup is typically performed first. This involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride and acidic byproducts, and finally with brine to remove residual water.
-
[4]Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the crude product. The s[4]olvent system will need to be optimized based on the polarity of your compound.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Experimental Protocols
General Protocol for N-Acylation of 4-Methylaminobenzylamine with an Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Methylaminobenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Bases for Acylation
| Base | pKa of Conjugate Acid | Properties | Typical Equivalents |
| Triethylamine (TEA) | 10.75 | Non-nucleophilic, organic soluble | 1.1 - 1.5 |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst | 1.1 - 1.5 |
| Diisopropylethylamine (DIPEA) | 10.75 | Sterically hindered, non-nucleophilic | 1.1 - 1.5 |
| Sodium Bicarbonate (NaHCO₃) | 10.33 (for H₂CO₃) | Inorganic, used in biphasic systems | Excess |
Reaction Mechanism Visualization
Caption: Mechanism of N-acylation of a secondary amine.
References
-
Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2003). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 8(12), 903–912. Available from: [Link]
-
Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. Available from: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available from: [Link]
-
Bouasla, R., Bechlem, K., Belhani, B., Grib, I., Aouf, N. E., & Berredjem, M. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(3), 1454-1460. Available from: [Link]
-
Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1995). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of Medicinal Chemistry, 38(15), 2895–2904. Available from: [Link]
-
chemrevise. Acyl Chlorides and Acid Anhydrides. Available from: [Link]
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available from: [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Available from: [Link]
-
ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Available from: [Link]
-
American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available from: [Link]
-
Leis, H. J., Fauler, G., & Windischhofer, W. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Metabolites, 8(4), 72. Available from: [Link]
-
Al-dujaili, K. Z., & Schmidt, C. (2018). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 5(1), 103-110. Available from: [Link]
-
ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available from: [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available from: [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Methylaminobenzylamine Degradation Pathway Analysis
Welcome to the technical support center for the analysis of 4-Methylaminobenzylamine degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. The information herein is synthesized from established principles of xenobiotic metabolism and forced degradation studies to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 4-Methylaminobenzylamine?
Based on the chemical structure of 4-Methylaminobenzylamine, which features a secondary amine and a benzylamine moiety, the primary degradation pathways are anticipated to be N-demethylation, oxidative deamination, and aromatic hydroxylation. These pathways are common for xenobiotics with similar functional groups.
-
N-Demethylation: The methyl group on the secondary amine is susceptible to enzymatic removal, a common metabolic process often mediated by cytochrome P450 (CYP) enzymes.[1] This would yield 4-aminobenzylamine.
-
Oxidative Deamination: The primary amine of the resulting 4-aminobenzylamine or the secondary amine of the parent compound can be oxidized, leading to the formation of an unstable imine intermediate. This intermediate would then hydrolyze to form the corresponding aldehyde (4-(methylamino)benzaldehyde or 4-aminobenzaldehyde) and ammonia or methylamine, respectively.
-
Aromatic Hydroxylation: The benzene ring can undergo hydroxylation, another common metabolic transformation catalyzed by CYP enzymes.[2] This would result in the formation of phenolic derivatives.
Q2: What are the likely degradation products I should be looking for?
Based on the predicted pathways, you should anticipate the following potential degradation products:
-
4-Aminobenzylamine (from N-demethylation)
-
4-(Methylamino)benzoic acid (from oxidation of the aldehyde)
-
4-Aminobenzoic acid (from N-demethylation followed by oxidation)
-
4-(Methylamino)benzaldehyde (from oxidative deamination)
-
4-Aminobenzaldehyde (from N-demethylation followed by oxidative deamination)
-
Various hydroxylated and/or conjugated derivatives
Q3: What analytical techniques are most suitable for studying the degradation of 4-Methylaminobenzylamine?
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common starting point. For confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to improve the volatility of the analytes.[6]
Visualizing the Degradation Pathways
The following diagram illustrates the hypothesized degradation pathways of 4-Methylaminobenzylamine.
Caption: Hypothesized degradation pathways of 4-Methylaminobenzylamine.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape for the parent compound or degradation products | - Secondary interactions with the stationary phase (common with amines).- Inappropriate mobile phase pH. | - Use a mobile phase with a competing amine (e.g., triethylamine) or a buffer at a low pH to protonate the amines.- Employ a column specifically designed for basic compounds. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or temperature.- Column degradation. | - Ensure proper mobile phase mixing and use a column oven for temperature control.- Use a guard column and flush the column regularly. |
| Unexpected peaks in the chromatogram | - Contamination from solvents, glassware, or the sample matrix.- Formation of adducts in the mass spectrometer source. | - Run blank injections of your solvent and matrix.- Check for common adducts (e.g., sodium, potassium) in your mass spectra. |
| Low recovery of the parent compound | - Adsorption to sample vials or well plates.- Instability in the analytical solvent. | - Use silanized glass vials or polypropylene containers.- Assess the stability of the compound in the chosen solvent over the analysis time. |
| Difficulty in identifying degradation products | - Low abundance of the degradants.- Co-elution with other components. | - Concentrate the sample after forced degradation.- Optimize the chromatographic method to improve resolution.- Utilize high-resolution mass spectrometry for accurate mass measurements and elemental composition determination. |
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating method.[3][7]
Objective:
To identify the potential degradation products of 4-Methylaminobenzylamine under various stress conditions.
Materials:
-
4-Methylaminobenzylamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV or LC-MS/MS system
-
Photostability chamber
-
Oven
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-Methylaminobenzylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 4-Methylaminobenzylamine in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound in a suitable solvent in the oven.
-
At specified time points, withdraw samples, dissolve the solid sample, and dilute both for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of 4-Methylaminobenzylamine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS/MS method.
-
Calculate the percentage degradation and identify the major degradation products.
-
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Bundgaard, H., & Johansen, M. (1982). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics, 10(2-3), 165-175. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Pharmaceutical Sciences and Research, 12(4), 555-560. [Link]
-
de la Torre, R., & Papaseit, E. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2865. [Link]
-
Caspar, A. T., Westphal, F., Meyer, M. R., & Maurer, H. H. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(18), 1641-1652. [Link]
-
Jain, D., & Basniwal, P. K. (2024). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Journal for ReAttach Therapy and Developmental Diversities, 7(9s), 24-35. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Foods, 10(11), 2865. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced degradation study an essential approach to develop stability indicating method. Journal of Chromatography & Separation Techniques, 8(1), 1-3. [Link]
-
Human Metabolome Database. (n.d.). N-Methylbenzylamine. [Link]
-
Hashimoto, Y., & Kobayashi, M. (2006). A New Synthetic Route to N-benzyl Carboxamides Through the Reverse Reaction of N-substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(7), 4692-4697. [Link]
-
Bailey, D. M., & Johnson, R. E. (1995). Metabolism of 4-methylaminorex ("EU4EA") in the rat. Journal of Analytical Toxicology, 19(7), 563-568. [Link]
-
OSHA. (1982). Methylamine. (Method No. 40). [Link]
-
A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. (2006). Applied and Environmental Microbiology, 72(7), 4692-4697. [Link]
-
Handwritten Tutorials. (2012, December 14). Pharmacokinetics 4 - Metabolism [Video]. YouTube. [Link]
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrtdd.com [jrtdd.com]
- 5. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Column Chromatography Purification of 4-Methylaminobenzylamine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of 4-Methylaminobenzylamine. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format. Our approach is grounded in fundamental chromatographic principles to empower you with the expertise to troubleshoot and optimize your purification process.
Understanding the Molecule: 4-Methylaminobenzylamine
4-Methylaminobenzylamine possesses two basic nitrogen centers: a primary benzylic amine and a secondary N-methylaniline. This dual basicity, coupled with its aromatic nature, presents specific challenges during purification on standard silica gel.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | ChemSpider |
| Molecular Weight | 136.19 g/mol | ChemSpider |
| Estimated pKa (conjugate acid) | ~9.5-10.5 | [1][2] |
| Polarity | Polar | Inferred from structure |
The basicity of the amine groups leads to strong interactions with the acidic silanol groups on the surface of silica gel, which can result in poor separation, peak tailing, and even irreversible adsorption of the compound onto the stationary phase.[3][4]
FAQs: Troubleshooting Common Issues
Q1: My 4-Methylaminobenzylamine is streaking badly or not moving from the baseline on my silica gel TLC plate. What's happening?
A1: This is a classic sign of strong interaction between your basic amine and the acidic silica gel. The amine groups are likely being protonated by the silanol groups (Si-OH) on the silica surface, causing your compound to adhere strongly to the stationary phase. This leads to significant band broadening and poor mobility.
Causality: The lone pairs on the nitrogen atoms of your compound act as Lewis bases, interacting with the acidic protons of the silica gel. This acid-base interaction is often stronger than the desired partitioning between the stationary and mobile phases, effectively "sticking" your compound to the baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor TLC mobility.
Experimental Protocol: TLC with a Basic Modifier
-
Prepare the Modified Mobile Phase: To your chosen eluent system (e.g., Dichloromethane:Methanol), add a small percentage of a basic modifier. A good starting point is 1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol.
-
Spot the TLC Plate: Apply your crude sample to a silica gel TLC plate.
-
Develop the Plate: Run the TLC in the mobile phase containing the basic modifier.
-
Visualize: Use a UV lamp (254 nm) to visualize the aromatic compound.[5] Further visualization can be achieved with a p-anisaldehyde stain, which is sensitive to amines.[6]
The basic modifier will neutralize the acidic sites on the silica, allowing your compound to move up the plate.[4]
Q2: I'm seeing a significant loss of my compound during column chromatography. My yield is very low. Why?
A2: Irreversible adsorption onto the silica gel is the most likely cause. The strong acid-base interaction can be so significant that a portion of your compound does not elute from the column, even with a highly polar mobile phase.
Expert Insight: This issue is exacerbated if the silica gel is not fully deactivated or if the mobile phase does not contain a suitable basic additive to compete for the active sites on the silica.
Strategies to Mitigate Product Loss:
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing a basic modifier (e.g., 1% Et₃N in hexane/ethyl acetate). This pre-treatment helps to neutralize the most acidic silanol groups.
-
Use an Amine-Functionalized Silica Column: These columns have aminopropyl groups bonded to the silica surface, creating a less acidic and more forgiving environment for basic compounds.[7][8]
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) is a good alternative to silica for the purification of amines.[9]
Q3: I'm having trouble separating 4-Methylaminobenzylamine from a less polar impurity that I suspect is the starting aldehyde. What mobile phase should I use?
A3: A common synthetic route to 4-Methylaminobenzylamine is the reductive amination of 4-(methylamino)benzaldehyde.[5][10] In this case, your primary impurities are likely the unreacted aldehyde and the corresponding alcohol from over-reduction.
Predicted Impurities from Synthesis:
| Compound | Structure | Polarity |
| 4-(Methylamino)benzaldehyde (Starting Material) | Less Polar than Product | |
| (4-(Methylamino)phenyl)methanol (Over-reduction Product) | More Polar than Aldehyde, Less than Product | |
| 4-Methylaminobenzylamine (Product) | Most Polar |
To separate the more polar amine product from the less polar aldehyde, a gradient elution is recommended.
Experimental Protocol: Gradient Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase System:
-
Solvent A: Hexane (or another non-polar solvent) with 1% Triethylamine.
-
Solvent B: Ethyl Acetate with 1% Triethylamine.
-
-
Elution Profile:
-
Start with a low polarity mixture (e.g., 95:5 Solvent A:Solvent B) to elute the non-polar impurities.
-
Gradually increase the polarity by increasing the proportion of Solvent B. The aldehyde will elute first, followed by the alcohol, and finally your desired amine product.
-
-
Monitoring: Monitor the fractions by TLC, visualizing with a UV lamp.
Logical Relationship of Separation:
Caption: Elution order based on polarity.
Q4: My purified fractions show peak tailing on HPLC analysis. What could be the cause?
A4: Peak tailing in the final analysis often points to secondary interactions on the HPLC column, similar to the issues seen on silica gel.[11][12] Even if your product is pure, interactions between the basic amine and residual silanol groups on the C18 column can cause tailing.
Troubleshooting HPLC Peak Tailing:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds, a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the amine, but can also lead to good peak shape. Alternatively, a high pH mobile phase (using a buffer like ammonium bicarbonate) will keep the amine in its neutral form.[3]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, reducing the potential for these secondary interactions.
-
Add a Competing Base: A small amount of a competing amine, like triethylamine, in the mobile phase can help to mask the residual silanol groups and improve peak shape.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
HETEROCYCLES. (2013, July 4). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]
-
Chemistry Stack Exchange. (2016, September 13). What is the pKa of methylamine. [Link]
-
FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). [Link]
-
Cheméo. Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?[Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Wikipedia. Benzylamine. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
LC Troubleshooting Bible. Why Do Peaks Tail?[Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Sorbent Technologies, Inc. (2025, August 7). Amino HPLC Semi-Prep. [Link]
-
Wiley-VCH. (2008). Supporting Information. [Link]
-
ResearchGate. The first approach for the synthesis of 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde (1). [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
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Validation & Comparative
A Comparative Guide to Purity Validation of 4-Methylaminobenzylamine by Titration
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. In this comprehensive guide, we delve into the validation of 4-Methylaminobenzylamine purity, focusing on the classical, yet highly reliable, method of titration. This guide will not only provide a detailed, field-proven protocol for titration but also objectively compare its performance against modern chromatographic and spectroscopic techniques, supported by experimental data and logical workflows. Our aim is to equip you with the expertise to make informed decisions for your analytical needs.
The Central Role of Purity in Drug Development
4-Methylaminobenzylamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute (CQA) that can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can lead to downstream complications, including challenging purification steps, the formation of undesired side products, and potential toxicological concerns. Therefore, a precise and accurate determination of its purity is not merely a quality control check but a fundamental aspect of process understanding and control.
Titration: A Time-Tested Method for Amine Purity
Titration remains a powerful and cost-effective technique for the purity determination of basic compounds like 4-Methylaminobenzylamine. The method's principle lies in the stoichiometric neutralization of the amine's basic functional groups with a standardized acidic titrant. The endpoint of the titration, where all the amine has been neutralized, can be detected using a visual indicator or, more accurately, through potentiometry.
Why Non-Aqueous Titration is a Superior Choice for Weak Bases
While aqueous titrations are common, they are often unsuitable for weakly basic amines like 4-Methylaminobenzylamine. In aqueous solutions, the leveling effect of water can suppress the sharpness of the titration endpoint, leading to inaccurate results.[1] Non-aqueous solvents, such as glacial acetic acid, provide a differentiating medium that enhances the basicity of the amine, resulting in a much sharper and more discernible endpoint.[1][2] The use of a strong acid titrant, like perchloric acid dissolved in glacial acetic acid, further ensures a complete and rapid reaction.[2]
Experimental Protocol: Potentiometric Titration of 4-Methylaminobenzylamine
This protocol outlines a self-validating system for the accurate determination of 4-Methylaminobenzylamine purity.
Materials and Reagents:
-
4-Methylaminobenzylamine sample
-
Perchloric acid (HClO₄), 0.1 N in glacial acetic acid, standardized
-
Glacial acetic acid (CH₃COOH)
-
Potassium hydrogen phthalate (KHP), primary standard
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
Potentiometric autotitrator with a combination glass pH electrode
-
Analytical balance
-
Volumetric flasks, pipettes, and burettes (Class A)
-
Magnetic stirrer and stir bars
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Add 2-3 drops of Crystal Violet indicator. The solution will appear violet.
-
Titrate with the 0.1 N perchloric acid solution until the color changes to a stable blue-green.
-
Perform the titration in triplicate and calculate the normality of the perchloric acid solution.
Titration of 4-Methylaminobenzylamine:
-
Accurately weigh approximately 0.2-0.3 g of the 4-Methylaminobenzylamine sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Place the beaker on a magnetic stirrer and immerse the combination glass pH electrode into the solution.
-
Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Modern autotitrators can automatically detect this endpoint.
-
Perform the titration in triplicate.
Calculation of Purity:
The purity of 4-Methylaminobenzylamine can be calculated using the following formula:
Caption: Experimental workflow for the potentiometric titration of 4-Methylaminobenzylamine.
Caption: Logical relationship and key considerations for different purity analysis methods.
Conclusion: An Integrated Approach to Purity Validation
References
- American Oil Chemists' Society. (n.d.). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. AOCS Official Method Nb 3-62.
- BenchChem. (2025).
- Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.).
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
- Görög, S. (1991). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 829-834.
- Hanna Instruments. (n.d.).
- Hiranuma. (2018). Water contents Amines.
- Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
- BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
- Lavorante, A. F., Pires, M. J. M., & Reis, B. F. (2014). Potentiometric titration in aqueous media of amine hardeners and model compounds. Journal of the Brazilian Chemical Society, 25(1), 136-143.
- Mettler Toledo. (n.d.).
- F. E. Critchfield, J. A. Gibson, Jr., and J. L. Hall. (1956). Determination of Primary and Secondary Amines in Mixtures. Analytical Chemistry, 28(4), 589-591.
- Reddy, G. H., & Reddy, A. S. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1373–1378.
- Saraswati Institute of Pharmaceutical Sciences. (n.d.).
- Wang, Y., et al. (2011).
- Metrohm. (n.d.).
- Kocaoba, S., Aydogan, F., & Afsar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 123-130.
- Kumar, A., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development, 8(10).
- Mettler Toledo. (n.d.).
- Moody, G. J., Saad, B. B., & Thomas, J. D. R. (1989). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst, 114(12), 1565-1569.
- Singh, S., et al. (2004). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1147-1156.
- Fischer, K. (1984). U.S. Patent No. 4,429,048. Washington, DC: U.S.
- Saraswati Institute of Pharmaceutical Sciences. (n.d.).
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The Unseen Architect: Evaluating the Efficacy of Benzylamine-Based Self-Immolative Linkers in Drug Conjugate Design
A Senior Application Scientist's Guide to Linker Technology in Targeted Therapeutics
For researchers, scientists, and drug development professionals, the journey of creating a potent and specific targeted therapeutic, such as an antibody-drug conjugate (ADC), is a multi-faceted challenge. While the targeting antibody and the cytotoxic payload often take center stage, the linker molecule that connects them is a critical determinant of both efficacy and safety. This guide provides an in-depth comparison of a pivotal class of linker technology—the benzylamine-based self-immolative linkers—with other prominent linker strategies, supported by experimental insights and data. While the specific molecule 4-methylaminobenzylamine is not extensively documented as a standalone linker, its core structure is fundamental to the widely successful para-aminobenzyl carbamate (PABC) self-immolative spacer system.
The Central Role of the Linker: More Than Just a Bridge
A linker in an ADC has a dual mandate that appears almost contradictory: it must be exceptionally stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, and it must be exquisitely designed to release the payload specifically at the target site, such as within a tumor cell.[1][2] This delicate balance of stability and controlled release is the cornerstone of a successful ADC.[1][2] Linker technology has evolved significantly, leading to two primary categories: non-cleavable and cleavable linkers.
The Ingenuity of Self-Immolation: A Focus on Benzylamine-Based Systems
Within the realm of cleavable linkers, self-immolative systems represent a sophisticated strategy for ensuring the release of an unmodified, fully active payload.[3][4] The most clinically and commercially successful examples are based on the para-aminobenzyl carbamate (PABC) scaffold.[4][5]
Mechanism of Action: The Domino Effect
The elegance of the PABC linker lies in its latent reactivity, which is unleashed by a specific trigger. A common implementation involves a dipeptide, such as valine-citrulline (Val-Cit), that is a substrate for lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells.[5][6]
The process unfolds as follows:
-
Internalization: The ADC binds to its target antigen on a cancer cell and is internalized, typically into a lysosome.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the PABC spacer.[7]
-
Self-Immolation: The cleavage exposes the aniline nitrogen of the PABC moiety. This initiates a spontaneous and irreversible 1,6-elimination reaction. An electronic cascade effectively causes the linker to fall apart, releasing the unmodified payload, carbon dioxide, and an azaquinone methide byproduct.[5][7]
This self-immolative cascade is crucial because it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its efficacy.[7]
Figure 1: Mechanism of a PABC-based self-immolative linker.
A Comparative Analysis of Linker Technologies
The choice of linker is highly dependent on the payload, the target antigen, and the desired therapeutic window. Below is a comparison of benzylamine-based self-immolative linkers with other major classes.
| Linker Type | Mechanism of Release | Advantages | Disadvantages | Representative Examples |
| PABC Self-Immolative | Enzymatic cleavage (e.g., by Cathepsin B) followed by 1,6-elimination.[5][6] | Releases unmodified, fully active payload; good plasma stability; clinically validated.[8] | Susceptible to premature cleavage by certain esterases in some preclinical models (e.g., mouse).[9] | mc-Val-Cit-PABC (Adcetris®, Polivy®)[4][6] |
| Disulfide Linkers | Reduction in the high glutathione environment of the cell cytoplasm.[10] | Simple chemistry; sensitive to the intracellular reducing environment. | Potential for premature cleavage in the bloodstream due to circulating thiols; stability can be variable.[11] | SPDB-DM4 |
| Hydrazone Linkers | Hydrolysis in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[12] | pH-sensitive release mechanism. | Can be unstable at physiological pH (7.4), leading to premature drug release and systemic toxicity.[2][12] | Gemtuzumab ozogamicin (Mylotarg®) |
| Non-Cleavable Linkers | Proteolytic degradation of the antibody backbone within the lysosome.[13] | High plasma stability, potentially leading to a better therapeutic window and reduced off-target toxicity.[3] | The released payload remains attached to the linker and an amino acid residue, which may reduce its activity or cell permeability; less effective "bystander" killing of adjacent tumor cells.[8] | SMCC-DM1 (Kadcyla®)[2][3] |
Experimental Data: Stability and Performance
The stability of the linker is a critical parameter that is rigorously evaluated preclinically. Studies have shown that while the Val-Cit-PABC linker is generally stable in human plasma, it can be susceptible to hydrolysis by certain esterases in mouse plasma, which can complicate preclinical evaluation.[9]
To address this, researchers have explored chemical modifications to the PABC spacer. For instance, the introduction of an amide group at the meta position of the PABC ring (MA-PABC) has been shown to dramatically improve stability in mouse serum without compromising the desired cleavage by Cathepsin B.[1]
Table 2: Impact of PABC Spacer Modification on Linker Stability
| Linker Construct | Modification | % Drug Release in Mouse Serum (24h) | Reference |
| Val-Cit-PABC | Unsubstituted | 80% | [1] |
| Val-Cit-MA-PABC | meta-Amide | 50% | [1] |
| Glu-Val-Cit-MA-PABC | Glutamic acid at P3 + meta-Amide | 7% | [1] |
| N-(2-aminoethyl)-MA-PABC | N-(2-aminoethyl) on meta-Amide | 3% | [1] |
Data adapted from Poudel, Y. B., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry.[1]
These data underscore the tunability of benzylamine-based linkers and the importance of empirical testing to optimize linker design for a specific application.
Experimental Protocols
Accurate assessment of linker stability and efficacy requires robust and standardized experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a linker-payload conjugate in plasma from different species (e.g., human, mouse).
Methodology:
-
Preparation of Conjugate: Synthesize the linker-payload and conjugate it to a model molecule (e.g., N-acetylcysteine) to cap any reactive groups that are intended for antibody conjugation.
-
Incubation: Incubate the conjugate at a final concentration of 1-10 µM in plasma (human or mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and remaining intact conjugate over time.
-
Data Interpretation: Calculate the percentage of payload release at each time point relative to the initial concentration.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that the linker is efficiently cleaved by the target lysosomal protease.
Methodology:
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT).
-
Enzyme and Substrate: Add the linker-payload conjugate (substrate) to the reaction buffer. Initiate the reaction by adding activated human Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points and Quenching: Collect aliquots at various time points and quench the reaction as described in the plasma stability assay.
-
Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the substrate and the appearance of the cleaved product.
Figure 2: Workflow for an in vitro plasma stability assay.
Conclusion and Future Directions
The benzylamine-based self-immolative linker, particularly the PABC system, is a cornerstone of modern ADC design, offering a robust and clinically validated mechanism for controlled payload release.[8] Its efficacy is rooted in a clever chemical design that leverages the tumor microenvironment to unleash the full power of the cytotoxic agent. However, the "best" linker is not a one-size-fits-all solution. As the data on modified PABC linkers show, subtle chemical changes can have a profound impact on stability and performance.[1]
The choice between a self-immolative linker, a different cleavable linker, or a non-cleavable linker depends on a multitude of factors including the nature of the payload, the biology of the target, and the desired pharmacokinetic profile. As our understanding of the complexities of ADC behavior in vivo grows, so too will the sophistication of linker design, leading to even more effective and safer targeted therapies.
References
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Poudel, Y. B., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 61(23), 10562–10573. [Link]
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Bar-Sinai, A., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry, 28(33), 6836-6856. [Link]
-
Zhang, D., et al. (2020). Recent Advances in the Design and Structure–Activity Relationship of Peptide Linkers for Antibody–Drug Conjugates. Acta Pharmaceutica Sinica B, 10(11), 2035-2055. [Link]
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Lu, J., et al. (2016). Linker-drugs for antibody-drug conjugates. Journal of Hematology & Oncology, 9(1), 1-14. [Link]
-
Greenwald, R. B., et al. (2000). Drug delivery systems employing 1,4- or 1,6-elimination: p-amidobenzyl- and related compounds as self-immolative spacers for the derivatization of amine-containing drugs. Journal of Medicinal Chemistry, 43(3), 475-487. [Link]
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Kern, J. C., et al. (2024). Evaluation of Double Self-Immolative Linker-Based Antibody-Drug Conjugate FDA022-BB05 with Enhanced Therapeutic Potential. Molecular Pharmaceutics. [Link]
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SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]
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MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(23), 8207. [Link]
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Su, Z., et al. (2021). Antibody–drug conjugates: recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
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ResearchGate. (2022). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. [Link]
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ResearchGate. (2018). Release mechanism from the dipeptide-PABC-doxorubicin conjugate. [Link]
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ResearchGate. (2023). PABC, p-aminobenzyl carbamate. [Link]
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SpringerLink. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]
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Otago University Research Archive. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. [Link]
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Pharmacia. (2024). Synthesis and preliminary antimicrobial evaluation of new 7-amino-4-methyl-coumarin thiazolidinone conjugates. Pharmacia, 71, 941-949. [Link]
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ACS Publications. (2022). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry, 65(15), 10323–10333. [Link]
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MDPI. (2020). The Chemistry Behind ADCs. Molecules, 25(22), 5413. [Link]
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ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
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ACS Publications. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry, 34(11), 2013–2024. [Link]
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ResearchGate. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. [Link]
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MDPI. (2024). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. Gels, 10(1), 52. [Link]
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved January 26, 2026, from [Link]
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PharmiWeb.com. (2023). ADC Cleavable Linker: Classification and Mechanism of Action. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methylaminobenzylamine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of various analytical techniques for the quantification of 4-Methylaminobenzylamine, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The choice of analytical method can significantly impact the accuracy, sensitivity, and efficiency of your workflow. This document aims to provide the necessary insights to make an informed decision based on your specific analytical needs.
The principles of analytical procedure validation outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines serve as the foundation for the methodologies discussed herein, ensuring that any selected method is fit for its intended purpose.[1][2]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of various compounds. For a polar, basic compound like 4-Methylaminobenzylamine, a reversed-phase or a mixed-mode chromatography approach is often suitable.[3]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 4-Methylaminobenzylamine, a C18 column is a common choice for the stationary phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in 4-Methylaminobenzylamine absorbs UV light.
Experimental Protocol: A Representative HPLC-UV Method
This protocol is a representative method and would require optimization and validation for the specific matrix containing 4-Methylaminobenzylamine.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a return to initial conditions and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh a sample containing 4-Methylaminobenzylamine.
-
Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: Quantification is achieved by comparing the peak area of 4-Methylaminobenzylamine in the sample to a calibration curve generated from standards of known concentrations.
Causality Behind Experimental Choices
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the aromatic ring of 4-Methylaminobenzylamine.
-
Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines by minimizing tailing. It also helps to control the pH of the mobile phase.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the efficient elution of compounds with varying polarities, ensuring a reasonable analysis time and good peak resolution.
-
UV Detection at 254 nm: This wavelength is commonly used for aromatic compounds and generally provides good sensitivity.
Advantages and Limitations of HPLC
Advantages:
-
Robust and Reliable: HPLC is a well-established and robust technique.
-
Good Selectivity: The wide variety of available columns and mobile phases allows for high selectivity.
-
Quantitative Accuracy: When properly validated, HPLC provides excellent accuracy and precision.[5]
Limitations:
-
Moderate Sensitivity: While sufficient for many applications, HPLC with UV detection may not be sensitive enough for trace-level analysis.
-
Matrix Effects: Complex sample matrices can interfere with the analysis, potentially requiring extensive sample cleanup.
-
Lack of Structural Information: UV detection does not provide structural information for unknown peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like 4-Methylaminobenzylamine, derivatization is often necessary to increase volatility and improve chromatographic performance.
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Experimental Protocol: A Representative GC-MS Method with Derivatization
This protocol is a representative method and would require optimization and validation.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., Quadrupole)
Derivatization:
-
To a known amount of the dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or isobutyl chloroformate.[6]
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7]
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Extract 4-Methylaminobenzylamine from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Proceed with the derivatization step.
Causality Behind Experimental Choices
-
Derivatization: The primary and secondary amine groups in 4-Methylaminobenzylamine are polar and can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with a silylating agent like BSTFA replaces the active hydrogens with nonpolar trimethylsilyl groups, increasing volatility and thermal stability.
-
DB-5MS Column: This is a common, low-polarity column that is suitable for a wide range of applications and provides good separation for many derivatized compounds.
-
Electron Impact (EI) Ionization: EI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to library spectra for identification.
Advantages and Limitations of GC-MS
Advantages:
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, especially in SIM mode, and the mass spectrum provides a high degree of selectivity.
-
Structural Information: The mass spectrum provides valuable structural information that can be used to confirm the identity of the analyte and identify unknown impurities.[7]
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Limitations:
-
Requires Derivatization: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability.[8]
-
Not Suitable for Thermally Labile Compounds: Compounds that are not stable at high temperatures cannot be analyzed by GC-MS.
-
Matrix Complexity: Complex matrices can still pose a challenge, although the selectivity of the mass spectrometer helps to mitigate this.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is often considered the gold standard for trace-level quantification in complex matrices.[9]
Principle of LC-MS/MS
After separation by HPLC, the analyte enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte of interest is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[10]
Experimental Protocol: A Representative LC-MS/MS Method
This protocol is a representative method and would require optimization and validation.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient suitable for high-throughput analysis.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The specific precursor-to-product ion transitions for 4-Methylaminobenzylamine would need to be determined by infusing a standard solution. For example, the protonated molecule [M+H]+ would be the precursor ion.
-
Collision Energy: Optimized for each transition.
Sample Preparation:
-
Sample preparation can often be simplified compared to other methods due to the high selectivity of LC-MS/MS. A simple "dilute-and-shoot" approach may be feasible for some matrices.
-
For more complex matrices, a solid-phase extraction (SPE) may be used to clean up the sample and concentrate the analyte.[11]
Causality Behind Experimental Choices
-
UHPLC: The use of sub-2 µm particle columns provides faster analysis times and better resolution.
-
Formic Acid: This is a common mobile phase additive for LC-MS as it aids in the ionization of analytes in ESI and is volatile.
-
Positive ESI: Amines readily accept a proton, making them well-suited for analysis in positive ionization mode.
-
MRM: This detection mode provides a significant increase in selectivity and sensitivity by filtering out background noise, making it ideal for complex matrices.[12]
Advantages and Limitations of LC-MS/MS
Advantages:
-
Exceptional Sensitivity and Selectivity: LC-MS/MS is the most sensitive and selective of the chromatographic techniques discussed, allowing for quantification at very low levels.
-
High Throughput: The speed of UHPLC allows for rapid analysis of a large number of samples.
-
Minimal Sample Preparation: In many cases, sample preparation is less demanding than for other techniques.
Limitations:
-
High Cost: The instrumentation is expensive to purchase and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and requires careful method development and validation to mitigate.
-
Requires Skilled Operators: The complexity of the instrumentation requires a higher level of operator expertise.
Spectroscopic and Other Techniques
While chromatographic techniques are generally preferred for their ability to separate the analyte from potential interferences, spectroscopic methods can be useful for qualitative analysis or for the quantification of 4-Methylaminobenzylamine in simpler matrices or at higher concentrations.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
-
Principle: These techniques measure the vibrational frequencies of chemical bonds in a molecule. The resulting spectrum is a unique fingerprint of the compound.
-
Application: Primarily used for qualitative identification. Quantitative analysis is possible but is often less accurate than chromatographic methods.[13][14] Raman spectroscopy is particularly well-suited for the analysis of amines in aqueous solutions as water is a weak Raman scatterer.[15]
-
Advantages: Fast, non-destructive, and requires minimal sample preparation.
-
Limitations: Lower sensitivity and selectivity compared to chromatographic methods, making it difficult to analyze complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Application: Primarily a qualitative tool for structural elucidation. Quantitative NMR (qNMR) can be used for highly accurate quantification without the need for a calibration curve, using a certified internal standard.
-
Advantages: Provides unambiguous structural information and can be a primary method for quantification.
-
Limitations: Relatively low sensitivity, requiring higher sample concentrations. The instrumentation is expensive and requires specialized expertise.
Colorimetric Assays
-
Principle: These methods involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. The ninhydrin assay is a classic example for the quantification of primary and secondary amines.[16]
-
Application: Can be used for routine analysis in a quality control setting where simplicity and speed are important.
-
Advantages: Simple, inexpensive, and can be performed with a basic UV-Vis spectrophotometer.
-
Limitations: Can suffer from interferences from other compounds that react with the colorimetric reagent. The specificity is lower than chromatographic methods.
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS | Spectroscopic Methods (FT-IR, Raman, NMR) |
| Principle | Differential partitioning | Volatility and mass-to-charge ratio | Partitioning and mass-to-charge ratio | Molecular vibrations or nuclear spin |
| Sensitivity | Moderate | High | Very High | Low to Moderate |
| Selectivity | Good | Very Good | Excellent | Moderate |
| Sample Throughput | Moderate | Moderate (longer with derivatization) | High | High (for qualitative) |
| Cost | Moderate | Moderate | High | Moderate to High (NMR) |
| Ease of Use | Relatively easy | Requires expertise | Requires high expertise | Varies (FT-IR is easy, NMR is complex) |
| Structural Info | No | Yes | Yes (limited in MRM) | Yes (excellent with NMR) |
| Derivatization | Sometimes | Often necessary | Not usually required | No |
Conclusion
The choice of the most appropriate analytical technique for the quantification of 4-Methylaminobenzylamine depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, the available instrumentation, and the desired sample throughput.
-
HPLC-UV is a robust and reliable workhorse for routine analysis where high sensitivity is not a critical requirement.
-
GC-MS is an excellent choice when high sensitivity and structural confirmation are needed, and the sample can be derivatized.
-
LC-MS/MS is the premier technique for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.
-
Spectroscopic techniques serve as valuable tools for qualitative identification and can be used for quantification in specific, less demanding applications.
A thorough method development and validation process, in accordance with ICH guidelines, is essential to ensure the reliability and accuracy of the chosen analytical procedure.[17][18][19][20][21] This guide provides the foundational knowledge to navigate the selection process and implement a scientifically sound analytical strategy for the quantification of 4-Methylaminobenzylamine.
Experimental Workflows
Caption: HPLC-UV experimental workflow.
Caption: GC-MS experimental workflow.
Caption: LC-MS/MS experimental workflow.
References
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
Ali, S., et al. (2013). Analytical methods for the evaluation of melamine contamination. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 267-276. [Link]
-
Ali, S., et al. (2013). Analytical Methods for the Evaluation of Melamine Contamination. ResearchGate. Retrieved from [Link]
-
Jo, E., et al. (2018). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column. Retrieved from [Link]
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Hussain, S., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]
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VandenBoer, T. C., et al. (2013). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Atmosphere, 4(4), 528-548. [Link]
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Jeyaseelan, C., et al. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. The Journal of Phytopharmacology, 7(5), 448-452. Retrieved from [Link]
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De Martino, A., et al. (2019). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 9(10), 221. [Link]
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Perez, J., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 26(22), 6985. [Link]
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Jedrzejczak, M., et al. (2018). Determination of 4-Methylimidazole in Ammonia Caramel Using Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS). ResearchGate. Retrieved from [Link]
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Sun, Y., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1495-1504. [Link]
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Navigating the Chemical Maze: A Comparative Guide to Substituted Benzylamines in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical starting point in the design of novel therapeutics. Among the myriad of molecular frameworks, the substituted benzylamine motif stands out as a versatile and privileged structure in medicinal chemistry. Its unique combination of a rigid aromatic ring and a flexible aminomethyl side chain allows for diverse interactions with biological targets.
This guide provides an in-depth comparison of substituted benzylamines, with a focus on how different substitution patterns on the phenyl ring and modifications of the amine group influence their physicochemical properties and biological activities. While direct, comprehensive data on the specific compound 4-methylaminobenzylamine is not extensively available in peer-reviewed literature, we will explore the well-documented roles of its constituent features—a methyl group and an amino group on the benzylamine core—by examining closely related analogs. This comparative approach will provide valuable insights for rational drug design and the selection of building blocks in synthetic chemistry.
The Benzylamine Scaffold: A Foundation for Diverse Bioactivity
Benzylamine and its derivatives are integral components in a wide array of pharmaceuticals and bioactive molecules. The aromatic ring serves as a platform for various substitutions that can modulate properties such as lipophilicity, electronic character, and steric profile. The benzylic amine group, on the other hand, can act as a hydrogen bond donor or acceptor and provides a key point for further chemical modification.
Impact of Ring Substitution: A Comparative Analysis
The nature and position of substituents on the phenyl ring of benzylamine can dramatically alter its biological effects. Here, we compare some common substitution patterns:
1. Electron-Donating vs. Electron-Withdrawing Groups:
The electronic properties of the substituent can influence the pKa of the amine and the overall reactivity of the molecule.
| Substituent Type | Example Compound | Key Physicochemical Properties | Common Biological Applications |
| Electron-Donating | 4-Methoxybenzylamine | Increased basicity of the amine | Serotonin receptor agonists, enzyme inhibitors |
| Electron-Withdrawing | 4-Chlorobenzylamine | Decreased basicity of the amine | Antimicrobial agents, anticancer compounds |
2. Positional Isomerism: Ortho, Meta, and Para Substitutions
The position of the substituent affects the steric hindrance around the amine and the overall shape of the molecule, which is crucial for receptor binding.
| Position | Example Compound | Steric Hindrance | Impact on Receptor Binding |
| Ortho | 2-Methylbenzylamine | High | Can provide selectivity for specific receptor subtypes |
| Meta | 3-Methylbenzylamine | Moderate | Often used to fine-tune binding affinity |
| Para | 4-Methylbenzylamine | Low | Generally well-tolerated in many binding pockets |
The Role of N-Alkylation: A Focus on N-Methylation
Modification of the amine group, such as N-alkylation, is a common strategy to alter the properties of benzylamine derivatives. N-methylation, as would be present in the hypothetical 4-methylaminobenzylamine, can have several effects:
-
Increased Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity, which can enhance membrane permeability.
-
Altered Basicity: N-methylation can subtly alter the pKa of the amine, which can affect its ionization state at physiological pH and its ability to form ionic bonds.
-
Steric Shielding: The methyl group can provide some steric shielding to the nitrogen's lone pair of electrons, potentially influencing hydrogen bonding patterns.
Experimental Protocols: Synthesis of Substituted Benzylamines
A common and versatile method for the synthesis of substituted benzylamines is through the reductive amination of the corresponding benzaldehyde.
Protocol: Reductive Amination for the Synthesis of a Substituted Benzylamine
-
Dissolution: Dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired amine (e.g., ammonia for primary benzylamines, methylamine for N-methylbenzylamines) (1.1 equivalents) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.
-
Quenching and Extraction: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Workflow for the synthesis of substituted benzylamines via reductive amination.
Comparative Workflow: Evaluating Biological Activity
To compare the biological activity of different substituted benzylamines, a standardized screening workflow is essential.
Caption: A typical workflow for the biological evaluation of a library of substituted benzylamines.
Conclusion and Future Directions
The substituted benzylamine scaffold is a cornerstone in modern medicinal chemistry. Understanding the subtle interplay between the nature and position of substituents on the phenyl ring and modifications to the amine group is paramount for the rational design of new drugs. While a comprehensive dataset for 4-methylaminobenzylamine remains to be established, the principles outlined in this guide, drawn from the study of its close analogs, provide a robust framework for predicting its potential properties and for designing future research. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the exploration of novel substituted benzylamines will undoubtedly continue to yield promising new therapeutic agents.
References
Due to the lack of specific literature on "4-Methylaminobenzylamine," the following references provide a general background on the synthesis and applications of substituted benzylamines and related compounds.
- Reductive Amination in Organic Synthesis: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]
- The Role of Benzylamines in Drug Design: A search on databases like Scopus or Web of Science for "benzylamine in drug discovery" will yield numerous examples of their applic
Safety Operating Guide
Navigating the Disposal of Aromatic Amines: A Guide for Laboratory Professionals
A Senior Application Scientist's Protocol for the Safe Disposition of 4-Aminobenzylamine and 4-Methylbenzylamine
In the landscape of pharmaceutical research and development, the synthesis and handling of aromatic amines are commonplace. These compounds, while invaluable as building blocks, necessitate meticulous management, particularly concerning their disposal. This guide provides a comprehensive framework for the proper disposal of two related compounds: 4-Aminobenzylamine and 4-Methylbenzylamine. Due to the potential for naming ambiguity, we will address both substances to ensure clarity and safety in your laboratory operations.
The structural similarities of these aromatic amines dictate a shared foundation for their disposal, rooted in an understanding of their reactivity, corrosivity, and potential environmental impact. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards is paramount. Both 4-Aminobenzylamine and 4-Methylbenzylamine are classified as corrosive and can cause severe skin burns and eye damage[1][2][3]. The primary amine functional groups contribute to their basicity and reactivity with a range of materials.
Key Chemical Hazards:
| Chemical Compound | CAS Number | Primary Hazards | Incompatible Materials |
| 4-Aminobenzylamine | 4403-71-8 | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1][3] | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Carbon dioxide[2] |
| 4-Methylbenzylamine | 104-84-7 | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Flammable Liquid (Category 4)[2] | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide[2] |
The causality behind these hazards lies in the chemical nature of the amine groups. Their ability to accept protons makes them corrosive to tissues and reactive with acidic compounds. This reactivity also extends to potential hazardous reactions with incompatible materials, which must be segregated during waste collection[4].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of these compounds, stringent adherence to PPE protocols is non-negotiable. The following PPE is mandatory when handling or disposing of 4-Aminobenzylamine and 4-Methylbenzylamine:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield[4].
-
Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron[4].
-
Respiratory Protection: In the absence of adequate ventilation or when dealing with spills, a NIOSH-approved respirator with an organic vapor cartridge is essential.
This multi-layered approach to PPE mitigates the risk of accidental exposure through splashes, inhalation, or direct contact.
Disposal Workflow: A Step-by-Step Guide
The proper disposal of these aromatic amines must follow a structured workflow to ensure safety and compliance with environmental regulations. Under no circumstances should these chemicals be disposed of down the drain or in regular trash[4][5].
Step 1: Waste Segregation and Container Selection
-
Identify and Segregate: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions[4]. In particular, segregate from acidic and oxidizing waste[2].
-
Container Choice: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("4-Aminobenzylamine" or "4-Methylbenzylamine"), and the associated hazard pictograms (e.g., corrosive)[4].
Step 2: Waste Accumulation
-
Secure Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area away from direct sunlight and heat sources[4].
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks.
-
Inert Atmosphere: For long-term storage, particularly of 4-Methylbenzylamine, storing under an inert atmosphere is recommended to prevent degradation[2].
Step 3: Arranging for Disposal
-
Engage a Licensed Professional: Disposal of hazardous waste must be handled by a licensed and certified waste disposal company[1][4].
-
Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and accumulation start date. This documentation is crucial for regulatory compliance and for the disposal vendor.
-
Adherence to Regulations: All disposal activities must comply with local, regional, and national hazardous waste regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States[6][7][8].
The following diagram illustrates the decision-making process for the disposal of these aromatic amines:
Caption: Step-by-step spill cleanup workflow.
By internalizing and consistently applying these procedures, you contribute to a safer laboratory environment and ensure the responsible management of these essential chemical compounds.
References
-
WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]
-
Term. (2025-12-01). Aromatic Amine Pollution. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
Carl ROTH. Methylamine - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025-08-07). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Airgas. Methylamine Safety Data Sheet. Retrieved from [Link]
-
Chemistry For Everyone. (2024-12-19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4-Methylaminobenzylamine
The primary hazards associated with analogous aromatic amines include severe skin corrosion and serious eye damage.[1] Therefore, all handling procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls to minimize exposure risk.
I. Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the cornerstone of safe laboratory practices. Based on data from similar compounds, 4-Methylaminobenzylamine is presumed to be corrosive and harmful.
Key Potential Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2]
-
Inhalation Toxicity: May be harmful if inhaled, potentially causing respiratory irritation.[3][4]
-
Ingestion Toxicity: Harmful if swallowed.[4]
To mitigate these risks, a multi-layered approach to safety is essential, incorporating engineering controls, administrative controls, and personal protective equipment.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing chemical exposure.[5] The following table outlines the minimum required PPE for handling 4-Methylaminobenzylamine.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | Provides maximum protection from splashes and vapors, safeguarding against severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] | Prevents direct skin contact, which can lead to severe burns. Always inspect gloves for integrity before use. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, consider a disposable chemical-resistant suit.[5][6] | Protects the skin on the arms and torso from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if there is a risk of generating dust or aerosols, or when working in poorly ventilated areas.[8] | Minimizes the risk of inhaling harmful vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots.[5][9] | Protects feet from spills. |
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Figure 1. Sequential process for donning and doffing PPE.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital for minimizing risks during the handling of 4-Methylaminobenzylamine.
A. Preparation and Engineering Controls
-
Ventilation: All handling of 4-Methylaminobenzylamine, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] Have a chemical spill kit readily available.
-
Work Area: Designate a specific area for handling this compound. Keep the area clean and free of clutter.
B. Handling and Use
-
Avoid Contact: Exercise extreme caution to avoid contact with skin, eyes, and clothing.[1]
-
Dispensing: When dispensing, use tools and techniques that minimize the generation of dust or aerosols.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store it away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
-
Hygiene: Wash hands and face thoroughly after handling.[1]
IV. Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1][2]2. Rinse the affected skin area with copious amounts of water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10]2. Remove contact lenses if present and easy to do so.[1]3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3]2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water.[1]2. Do NOT induce vomiting.[1][2]3. Seek immediate medical attention. |
| Minor Spill | 1. Alert personnel in the immediate area.[11]2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).3. Collect the absorbed material into a suitable container for hazardous waste disposal.[12]4. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others.[11]2. Isolate the area and prevent entry.3. Contact your institution's emergency response team. |
Emergency Response Logic
Figure 2. Decision-making workflow for emergency response.
V. Disposal Plan: Responsible Waste Management
The disposal of 4-Methylaminobenzylamine and any contaminated materials must be handled as hazardous chemical waste.[13] Improper disposal is illegal and poses a significant environmental risk.[14]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing 4-Methylaminobenzylamine in a designated, sealed, and shatter-proof hazardous waste container.[13] This includes pure compound, solutions, and the initial rinsate from emptied containers.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.[14]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methylaminobenzylamine."
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]
By adhering to these rigorous safety protocols, you can confidently handle 4-Methylaminobenzylamine while ensuring your safety and the integrity of your research environment.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Difäm e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
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James Madison University. (n.d.). Emergency Procedures for Bloodborne Pathogens. Retrieved from [Link]
-
Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Solutions Pest & Lawn. (2021). How to Use Personal Protective Equipment (PPE Breakdown). Retrieved from [Link]
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Airgas. (2025). Safety Data Sheet: Methylamine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
